Product packaging for Homobutein(Cat. No.:CAS No. 34000-39-0)

Homobutein

Cat. No.: B600574
CAS No.: 34000-39-0
M. Wt: 286.28 g/mol
InChI Key: BWFSBUVPIAIXKJ-QHHAFSJGSA-N
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Description

Homobutein is a member of chalcones.
This compound has been reported in Erythrina abyssinica and Amburana cearensis with data available.
RN given refers to (E)-isomer;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O5 B600574 Homobutein CAS No. 34000-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-21-16-8-10(3-7-14(16)19)2-6-13(18)12-5-4-11(17)9-15(12)20/h2-9,17,19-20H,1H3/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFSBUVPIAIXKJ-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318459
Record name Homobutein
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Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34000-39-0, 21583-31-3
Record name Homobutein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34000-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021583313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methylbutein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034000390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homobutein
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2',4,4'-trihydroxy-3-methoxychalcone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Homobutein and Butein: A Technical Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides an in-depth technical overview of the mechanisms of action for the bioactive chalcone, Butein, and its structural analog, Homobutein. While research into this compound is emergent, the extensive body of work on Butein provides significant insight into the potential therapeutic activities of this class of compounds. Butein (3,4,2',4'-tetrahydroxychalcone) is a polyphenol found in various medicinal plants and has demonstrated a wide range of biological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] this compound, a structurally similar chalcone, has also been investigated for its antioxidant and anti-cancer activities.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the molecular pathways, experimental data, and methodologies associated with these compounds.

Core Mechanisms of Action

Butein exerts its biological effects by modulating multiple key cellular signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress. The primary mechanisms identified include the inhibition of transcription factors, protein kinases, and various enzymes.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A primary mechanism for Butein's anti-inflammatory effects is its potent inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[3] Butein has been shown to suppress NF-κB activation induced by various inflammatory agents and carcinogens.[3]

The mechanism involves the direct inhibition of IκBα kinase beta (IKKβ). Butein covalently modifies the cysteine 179 residue of IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[3] The suppression of NF-κB activation leads to the downregulation of gene products involved in apoptosis (IAP2, Bcl-2, Bcl-xL), proliferation (cyclin D1, c-Myc), and invasion (COX-2, MMP-9).[3]

NF_kappaB_Pathway_Inhibition TNF TNF / Carcinogens IKK IKK Complex TNF->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα Butein Butein Butein->IKK Inhibits (Cys179) p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Promotes

Caption: Butein inhibits the NF-κB pathway by directly targeting the IKK complex.

Anti-Cancer and Anti-Proliferative Activity

Butein's anti-cancer properties are mediated through several interconnected pathways that regulate cell cycle progression, apoptosis, and survival.

a) STAT3 Pathway Inhibition: Butein inhibits the constitutive and inducible activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cell survival and proliferation.[4] This inhibition is mediated through the suppression of upstream kinases such as c-Src and Janus-activated kinase 2 (JAK2).[4] By blocking STAT3 phosphorylation, Butein downregulates the expression of its target genes, including cyclin D1, Bcl-2, Bcl-xL, survivin, and VEGF.[4]

b) PI3K/AKT/FOXO3a Pathway Modulation: In acute lymphoblastic leukemia (ALL), Butein was found to suppress cell proliferation and induce G1/S cell cycle arrest by activating the FOXO3a/p27kip1 signaling pathway.[5] It promotes the nuclear localization of the transcription factor FOXO3a, enhancing its binding to the promoter of the p27kip1 gene, a cyclin-dependent kinase inhibitor.[5] This increased expression of p27kip1 leads to the inhibition of the CDK2-Cyclin E complex, thereby halting cell cycle progression.[5] In other cancers, Butein has been shown to inhibit AKT phosphorylation, contributing to its anti-proliferative effects.[6]

PI3K_AKT_FOXO3a_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT FOXO3a_cyto FOXO3a (Cytoplasm, Inactive) AKT->FOXO3a_cyto Phosphorylates (Inactivates) Butein Butein Butein->AKT Inhibits FOXO3a_nuc FOXO3a (Nucleus, Active) Butein->FOXO3a_nuc Promotes Nuclear Localization FOXO3a_cyto->FOXO3a_nuc p27_promoter p27kip1 Promoter FOXO3a_nuc->p27_promoter Binds to p27_exp p27kip1 Expression p27_promoter->p27_exp Increases CDK2_CyclinE CDK2-Cyclin E p27_exp->CDK2_CyclinE Inhibits CellCycle G1/S Transition CDK2_CyclinE->CellCycle Promotes

Caption: Butein induces cell cycle arrest by modulating the AKT/FOXO3a/p27kip1 axis.

c) MAPK Pathway Modulation: The effects of Butein on the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are context-dependent. In some breast cancer cells, Butein induces apoptosis by decreasing the phosphorylation of ERK and increasing p38 activity.[7] In HeLa cervical cancer cells, Butein was shown to sensitize the cells to cisplatin by inhibiting the activation of AKT, ERK, and p38 kinases.[6]

d) MCL-1 Degradation: In oral squamous cell carcinoma (OSCC), Butein has been shown to exert its antitumor effect by promoting the ubiquitination and subsequent degradation of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein.[8] This degradation of MCL-1 leads to the activation of intrinsic apoptosis.[8]

Antioxidant and Cytoprotective Activity

Both Butein and this compound possess potent antioxidant properties.[2] Their mechanisms include direct radical scavenging and the activation of cellular antioxidant response pathways.

a) Direct Radical Scavenging: Butein and this compound can directly trap chain-carrying alkylperoxyl radicals, thereby inhibiting lipid peroxidation.[2] This chain-breaking mechanism is a key component of their direct antioxidant behavior.[2]

b) NRF2 Signaling Pathway Activation: Butein protects cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[9] Under oxidative stress, Butein promotes the translocation of NRF2 from the cytosol to the nucleus.[9] In the nucleus, NRF2 activates the transcription of antioxidant response element (ARE)-containing genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC), bolstering the cell's antioxidant defenses.[9]

NRF2_Activation_Workflow OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-NRF2 (Cytosol) OxidativeStress->Keap1_Nrf2 Nrf2 NRF2 Keap1_Nrf2->Nrf2 NRF2 Release Butein Butein Butein->Keap1_Nrf2 Promotes Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE NRF2 Binds to AntioxidantGenes Transcription of Antioxidant Genes (NQO1, HMOX1, GCLC) ARE->AntioxidantGenes CellProtection Cellular Protection AntioxidantGenes->CellProtection

Caption: Butein activates the NRF2 antioxidant response pathway.

Enzyme Inhibition

a) Xanthine Oxidase (XO) Inhibition: Butein is an effective inhibitor of xanthine oxidase, the enzyme responsible for converting xanthine to uric acid.[10] This suggests its potential in the management of hyperuricemia and gout. The inhibition is competitive, with Butein binding to the same active site as the substrate, xanthine.[10]

b) Tyrosinase Inhibition: Both Butein and this compound demonstrate potent anti-tyrosinase activity.[11] Tyrosinase is a key enzyme in melanin synthesis. This compound acts as a nearly competitive inhibitor, competing with the natural substrate for the enzyme's active site.[2] Butein exhibits a mixed-type inhibition for the diphenolase activity of tyrosinase.[11]

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations (IC50) and inhibition constants (Ki) for Butein and this compound across various assays.

Table 1: Enzyme Inhibition

Compound Enzyme Substrate/Reaction Inhibition Type IC50 (µM) Ki (µM)
Butein Xanthine Oxidase Xanthine Competitive 2.93[10] 0.046[10]
Butein Tyrosinase Monophenolase Uncompetitive 10.88 ± 2.19[11] -
Butein Tyrosinase Diphenolase Mixed-type 15.20 ± 1.25[11] 3.30 ± 0.75[11]
This compound Tyrosinase Monophenolase Competitive 14.78 ± 1.05[11] 2.76 ± 0.70[11]

| this compound | Tyrosinase | Diphenolase | Competitive | 12.36 ± 2.00[11] | 2.50 ± 1.56[11] |

Table 2: Anti-proliferative Activity

Compound Cell Line Cancer Type Assay IC50 (µM)
Butein CAL27 Oral Squamous Cell Carcinoma MTS (48h) 4.361[8]
Butein SCC9 Oral Squamous Cell Carcinoma MTS (48h) 3.458[8]

| Butein | RS4-11, CEM-C7, CEM-C1, MOLT-4 | Acute Lymphoblastic Leukemia | Cell Viability | Dose-dependent inhibition observed[5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for Butein and its analogs.

Cell Viability and Proliferation Assays (MTS Assay)
  • Objective: To determine the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., CAL27, SCC9) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[8]

    • Treatment: Cells are treated with various concentrations of Butein (e.g., 0, 2, 4, 8 µM) or vehicle control for specified time periods (e.g., 24, 48, 72 hours).[8]

    • MTS Reagent Addition: After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

    • Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.

    • Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.[8]

Western Blot Analysis
  • Objective: To detect the expression levels and phosphorylation status of specific proteins within a signaling pathway.

  • Methodology:

    • Cell Lysis: Following treatment with Butein, cells are collected and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[12]

    • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-STAT3, FOXO3a, MCL-1, β-actin).[13]

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[12]

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and captured on an imaging system.[8] Band densities are quantified using imaging software.

Animal Xenograft Tumor Model
  • Objective: To evaluate the in vivo anti-tumor efficacy of a compound.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

    • Cell Implantation: A suspension of cancer cells (e.g., 1x10^6 HeLa cells) is injected subcutaneously into the flanks of the mice.[6]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ≥0.1 cm³).[6]

    • Treatment: Mice are randomized into treatment groups. The treatment group receives intraperitoneal injections of Butein (e.g., 2 mg/kg/2 days), often in combination with another agent like cisplatin.[6] The control group receives a vehicle.

    • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

    • Endpoint: At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).[6]

Enzyme Inhibition Kinetic Analysis (Xanthine Oxidase)
  • Objective: To determine the inhibitory effect and mechanism of a compound on a specific enzyme.

  • Methodology:

    • Reaction Mixture: The assay is performed in a buffer solution containing xanthine oxidase (XO), the substrate (xanthine), and varying concentrations of the inhibitor (Butein).[10]

    • Reaction Initiation: The reaction is initiated by the addition of the substrate.

    • Monitoring: The activity of XO is determined by measuring the rate of formation of uric acid, which can be monitored spectrophotometrically by the increase in absorbance at 295 nm.[10]

    • Data Analysis: Initial reaction velocities are measured at different substrate and inhibitor concentrations.

    • Lineweaver-Burk Plot: The data is plotted as a double reciprocal (1/velocity vs. 1/[substrate]) to create a Lineweaver-Burk plot. The pattern of the lines (e.g., intersecting on the y-axis for competitive inhibition) reveals the mechanism of inhibition.[10]

    • Ki Calculation: The inhibition constant (Ki) is determined from replots of the slope or intercept of the Lineweaver-Burk plot versus the inhibitor concentration.[10]

Conclusion and Future Directions

The available preclinical data strongly indicate that Butein is a multi-target agent with significant therapeutic potential against a variety of chronic diseases, particularly cancer and inflammatory conditions.[1] Its ability to modulate key signaling pathways such as NF-κB, STAT3, PI3K/AKT, and NRF2 underscores its pleiotropic effects. The initial studies on this compound suggest it shares potent antioxidant and enzyme-inhibiting properties with Butein, warranting further investigation into its broader mechanistic profile.[2] While the preclinical findings are promising, well-designed clinical trials are urgently needed to validate these results and translate the therapeutic potential of Butein and this compound into clinical applications for human health.[1]

References

A Comprehensive Technical Guide to Homobutein: Structure, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobutein is a naturally occurring chalcone, a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1][2] Found in various medicinal plants such as Dahlia tenuicaulis, Erythrina abyssinica, and Amburana cearensis, this compound has garnered significant interest in the scientific community for its diverse pharmacological activities.[2][3] It exhibits potent antioxidant, anti-inflammatory, anticancer, and antiparasitic properties.[1] Mechanistically, it functions as a dual inhibitor of histone deacetylases (HDACs) and the nuclear factor-kappa B (NF-κB) signaling pathway, and also acts as a chelator of iron cations.[1][3] This guide provides an in-depth overview of its chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action.

Chemical Structure and Identification

This compound is systematically known as (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one.[2] It is also referred to as 3-O-methylbutein.[2] The structure consists of a 2,4-dihydroxyphenyl group and a 4-hydroxy-3-methoxyphenyl group joined by a prop-2-en-1-one linker.

Key Identifiers:

  • IUPAC Name: (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one[2]

  • Synonyms: 3-O-methylbutein, 2',4,4'-Trihydroxy-3-methoxychalcone[2][4][5]

  • CAS Number: 34000-39-0[2][4]

  • Molecular Formula: C₁₆H₁₄O₅[2][4][6]

  • SMILES: COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[2][6]

  • InChI Key: BWFSBUVPIAIXKJ-QHHAFSJGSA-N[2][6]

Below is a 2D representation of the chemical structure of this compound.

alt text

Figure 1: 2D Chemical Structure of this compound (CID 6438092). Source: PubChem.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molar Mass 286.28 g/mol [2][4]
Appearance Colorless crystalline solid[4]
Melting Point 207-212 °C[4]
Boiling Point 523.8 °C at 760 mmHg[4]
Storage Condition 2-8 °C[3][4]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[3]

Biological Activity and Quantitative Data

This compound is a bioactive compound with a range of inhibitory and cytotoxic effects. The following table summarizes the key quantitative data from various biological assays.

Activity TypeTarget / OrganismAssay DetailsIC₅₀ / EffectSource(s)
Enzyme Inhibition Histone Deacetylases (HDACs)In vitro fluorescence assay190 µM[1][3]
Pathway Inhibition TNFα-induced NF-κB activationK562 cells38 µM[1]
Enzyme Inhibition Tyrosinase (monophenolase)Mushroom Tyrosinase (mTYR)14.78 ± 1.05 µM[7][8]
Enzyme Inhibition Tyrosinase (diphenolase)Mushroom Tyrosinase (mTYR)12.36 ± 2.00 µM[7][8]
Antiparasitic Toxoplasma gondiiGrowth inhibition, 72 h19.48% inhibition at 1 µg/mL[1]
Antimalarial Plasmodium falciparum (W2 strain)In vitro, 24 h15.0 µM[1]
Antimalarial Plasmodium falciparum (D6 strain)In vitro, 24 h16.1 µM[1]
Anticancer K562 cells (human leukemia)Cell viability, 2 hInhibition observed at 20-40 µM[1]
Antioxidant Peroxyl radical trappingInhibited autoxidation of methyl linoleatekᵢₙₕ = (2.8 ± 0.9) × 10³ M⁻¹s⁻¹[7][8]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound and other chalcones is the Claisen-Schmidt condensation . This involves an aldol condensation followed by dehydration.

  • Reactants :

    • 2,4-dihydroxyacetophenone

    • 4-hydroxy-3-methoxybenzaldehyde (vanillin)

  • Catalyst : A base (e.g., NaOH, KOH) or an acid catalyst. An improved method for the synthesis of the related compound butein utilizes SOCl₂ in ethanol, which avoids the need for protecting hydroxyl groups and offers high yields in a short reaction time.[9][10]

  • Procedure (Base-Catalyzed Example) :

    • Dissolve 2,4-dihydroxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde in a suitable solvent like ethanol.

    • Add an aqueous solution of a strong base (e.g., potassium hydroxide) to the mixture.

    • Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours), during which the product precipitates.

    • Acidify the mixture with a dilute acid (e.g., HCl) to neutralize the excess base and precipitate any remaining product.

    • Filter the crude product, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

NF-κB Inhibition Assay

The inhibitory effect of this compound on NF-κB activation is often measured using a reporter gene assay in a relevant cell line (e.g., K562).[1]

  • Cell Line : K562 cells stably transfected with an NF-κB-luciferase reporter construct.

  • Protocol :

    • Seed the transfected K562 cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).[1]

    • Induce NF-κB activation by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNFα).

    • Incubate the cells for an additional period to allow for reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Signaling Pathway Analysis: Inhibition of NF-κB

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNFα, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit this pathway, which is a key component of its anti-inflammatory and anticancer effects.[1][3]

The diagram below illustrates the logical flow of the NF-κB pathway and the point of inhibition by this compound.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm TNFa TNFα (Inflammatory Stimulus) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) IkB:e->IkB_NFkB:w p_IkB P-IκB NFkB NF-κB NFkB:e->IkB_NFkB:w NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates to IkB_NFkB->IkB Releases IkB_NFkB->NFkB Proteasome Proteasome Degradation p_IkB->Proteasome Targeted for Transcription Gene Transcription (Inflammation, Proliferation) NFkB_nuc->Transcription Activates Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a multifaceted pharmacological profile. Its ability to dually inhibit HDACs and the NF-κB pathway, coupled with its antioxidant and antiparasitic activities, makes it a valuable lead compound for the development of new therapeutics for inflammatory diseases and cancer.[3] Further research into its synthesis, bioavailability, and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

The Anti-Tyrosinase Activity of Homobutein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobutein, a polyhydroxylated chalcone found in various dietary plants, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1][2][3][4] This technical guide provides an in-depth overview of the anti-tyrosinase activity of this compound, presenting key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action. The structural similarity of this compound to L-DOPA, a natural substrate of tyrosinase, suggests its potential as a bioactive inhibitor.[1][4] This has significant implications for the development of novel therapeutic and cosmeceutical agents for hyperpigmentation disorders and for preventing enzymatic browning in the food industry.

Quantitative Analysis of Tyrosinase Inhibition

This compound has demonstrated significant inhibitory effects on both the monophenolase and diphenolase activities of mushroom tyrosinase (mTYR).[1] Its potency is comparable to, and in some aspects surpasses, that of the well-known tyrosinase inhibitor, kojic acid. The inhibitory parameters of this compound, alongside Butein and Kojic Acid for comparison, are summarized below.

CompoundTyrosinase ActivityIC50 (µM)Inhibition Constant (K_I) (µM)Inhibition Type
This compound Monophenolase14.78 ± 1.052.76 ± 0.70Nearly Competitive
Diphenolase12.36 ± 2.002.50 ± 1.56Nearly Competitive
ButeinMonophenolase10.88 ± 2.19K_I' = 9.95 ± 2.69Uncompetitive
Diphenolase15.20 ± 1.25K_I = 3.30 ± 0.75, K_I' = 18.75 ± 5.15Mixed-type
Kojic AcidMonophenolase33.14 ± 5.03Not ReportedNot Reported
Diphenolase18.27 ± 3.42Not ReportedNot Reported

Data sourced from a study on the inhibition of mushroom tyrosinase (mTYR) at 30°C and pH 6.8.[1][2][3][4]

Mechanism of Action: A Nearly Competitive Inhibitor

This compound functions as a nearly competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase.[1] This indicates that this compound primarily competes with the substrate (L-tyrosine for monophenolase activity and L-DOPA for diphenolase activity) for binding to the active site of the free enzyme.[1] The low K_I values for both reactions highlight the high potency of this compound as a tyrosinase inhibitor, surpassing both Butein and the reference compound, kojic acid.[1]

The following diagram illustrates the proposed mechanism of tyrosinase inhibition by this compound.

G E Free Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES + Substrate (S) EI Enzyme-Inhibitor Complex (EI) E->EI + this compound (I) ES->E P Melanin Precursors ES->P Catalysis I This compound (I) EI->E S Substrate (L-Tyrosine / L-DOPA)

Mechanism of Competitive Inhibition by this compound

Experimental Protocols

The following provides a generalized methodology for assessing the anti-tyrosinase activity of this compound, based on common practices in the field.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase in the presence and absence of an inhibitor.

  • Materials:

    • Mushroom Tyrosinase (mTYR)

    • L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) as substrate

    • Phosphate buffer (pH 6.8)

    • This compound (or other test compounds)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, the substrate, and varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding mushroom tyrosinase to the mixture.

    • Monitor the formation of dopachrome (an intermediate in melanin synthesis) by measuring the absorbance at a specific wavelength (typically 475-490 nm) over time using a spectrophotometer.

    • The rate of reaction is determined from the initial linear portion of the absorbance versus time curve.

    • A control reaction without the inhibitor is run in parallel.

Kinetic Analysis

To determine the type of inhibition and the inhibition constants (K_I), kinetic studies are performed.

  • Procedure:

    • The tyrosinase activity assay is performed with varying concentrations of both the substrate and this compound.

    • The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.

    • The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

    • The pattern of the lines on the plot reveals the type of inhibition (e.g., competitive, uncompetitive, mixed, or non-competitive).

    • The inhibition constant (K_I) can be calculated from the intercepts and slopes of these lines. For a nearly competitive inhibitor like this compound, the lines will intersect on the y-axis.

The general workflow for these experimental procedures is illustrated below.

G cluster_prep Preparation cluster_assay Tyrosinase Activity Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Tyrosinase, Substrate, this compound) setup_rxn Set up Reaction Mixtures (Varying [this compound] and [Substrate]) prep_reagents->setup_rxn add_enzyme Initiate Reaction with Tyrosinase setup_rxn->add_enzyme measure_abs Monitor Absorbance Change (Dopachrome formation) add_enzyme->measure_abs calc_rate Calculate Initial Reaction Rates measure_abs->calc_rate plot_data Generate Lineweaver-Burk Plot calc_rate->plot_data determine_kinetics Determine Inhibition Type and K_I plot_data->determine_kinetics

Experimental Workflow for Tyrosinase Inhibition Assay

Signaling Pathways in Melanin Synthesis

Tyrosinase is the rate-limiting enzyme in the complex melanin synthesis pathway. The production of melanin is regulated by various signaling cascades. While direct interaction with tyrosinase is the primary mechanism for this compound, understanding the broader context of melanogenesis is crucial for drug development. Key signaling pathways involved in regulating melanin synthesis include the cAMP/PKA pathway, which is activated by α-melanocyte-stimulating hormone (α-MSH), and the MAPK pathway. These pathways ultimately converge on the regulation of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanin synthesis.

The simplified diagram below outlines the core steps of melanin synthesis and the central role of tyrosinase.

G cluster_pathway Melanin Synthesis Pathway cluster_enzyme Enzymatic Control cluster_inhibitor Inhibition tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa Hydroxylation dopaquinone Dopaquinone dopa->dopaquinone Oxidation eumelanin Eumelanin (Brown/Black Pigment) dopaquinone->eumelanin pheomelanin Pheomelanin (Red/Yellow Pigment) dopaquinone->pheomelanin tyrosinase1 Tyrosinase (Monophenolase) tyrosinase1->dopa tyrosinase2 Tyrosinase (Diphenolase) tyrosinase2->dopaquinone This compound This compound This compound->tyrosinase1 Inhibits This compound->tyrosinase2 Inhibits

References

Homobutein: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homobutein, a naturally occurring chalcone, has garnered significant scientific interest due to its diverse and potent biological activities. As a member of the flavonoid family, it is found in various medicinal plants and dietary sources. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and the evaluation of its key biological functions. Furthermore, this document elucidates its mechanism of action through an examination of its influence on critical signaling pathways, presenting this information with clear, structured data and visualizations to support researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound, systematically named (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one, is a solid, crystalline compound. Its chemical structure is characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄O₅[1][2][3]
Molecular Weight 286.28 g/mol [1][2][3]
CAS Number 34000-39-0[2][3][4]
Melting Point 192-212 °C[1][3][5]
Boiling Point 523.8 ± 50.0 °C (Predicted)[3]
Appearance Light yellow to yellow solid powder[3][6]
pKa 7.43 ± 0.35 (Predicted)[3]
LogP 2.880 (Estimated)[3]
Synonyms 3-O-methylbutein, 2',4,4'-Trihydroxy-3-methoxychalcone[2][3]

Synthesis

The synthesis of this compound, like other chalcones, is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation for this compound Synthesis

This protocol is a general method adapted for the synthesis of this compound.

Materials:

  • 2,4-dihydroxyacetophenone

  • 3-methoxy-4-hydroxybenzaldehyde (vanillin)

  • Ethanol (or other suitable solvent)

  • Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography (for purification)

Procedure:

  • Reaction Setup: Dissolve 2,4-dihydroxyacetophenone and 3-methoxy-4-hydroxybenzaldehyde in ethanol in a round-bottom flask.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base (e.g., NaOH). The reaction mixture will typically change color.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Neutralization: Once the reaction is complete, cool the mixture in an ice bath and neutralize it with dilute hydrochloric acid until it reaches a pH of approximately 7. A precipitate of the crude product should form.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory effects.

Antioxidant Activity

This compound demonstrates potent antioxidant properties, acting as a chain-breaking antioxidant and an effective scavenger of free radicals.[7]

Experimental Protocol: Inhibited Autoxidation of Methyl Linoleate [1]

This assay quantitatively determines the chain-breaking antioxidant activity of this compound.

Materials:

  • Methyl linoleate (MeLin)

  • Triton™ X-100

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator

  • This compound stock solution (in a suitable solvent like acetonitrile)

  • α-tocopherol (as a reference antioxidant)

  • Oxygen-sensing probes

Procedure:

  • Micelle Preparation: Prepare a buffered aqueous dispersion of MeLin in Triton™ X-100 micelles by vortex mixing.

  • Reaction Initiation: Add a fresh stock solution of AAPH to the micellar solution to initiate the autoxidation thermally.

  • Antioxidant Addition: Immediately add a small volume of the this compound stock solution to the reaction mixture.

  • Oxygen Consumption Monitoring: Monitor the rate of oxygen consumption using miniaturized NIR-fluorescence-quenching O₂ probes.

  • Data Analysis: Compare the rate of oxygen consumption in the presence of this compound to the rate in its absence and to the rate with the reference antioxidant, α-tocopherol. The inhibition rate constant (kinh) can be calculated from the oxygen consumption plots.[1]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare MeLin/ Triton™ X-100 micelles in PBS (pH 7.4) C Add AAPH to micelle solution A->C Initiate autoxidation B Prepare this compound stock solution D Add this compound to reaction mixture B->D Introduce antioxidant C->D E Monitor O2 consumption using O2 probes D->E Measure reaction kinetics F Calculate inhibition rate constant (kinh) E->F Data processing

Caption: Workflow for the inhibited autoxidation assay.
Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties.[4] This activity can be assessed using in vivo models such as carrageenan-induced paw edema.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

Materials:

  • Swiss mice

  • This compound

  • Carrageenan (1% solution in saline)

  • Indomethacin (as a positive control)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for a week before the experiment.

  • Grouping: Divide the mice into several groups: a control group, a positive control group (receiving indomethacin), and experimental groups (receiving different doses of this compound).

  • Drug Administration: Administer this compound (e.g., 10, 15, and 20 mg/kg) or indomethacin orally to the respective groups. Administer the vehicle (e.g., saline) to the control group.

  • Inflammation Induction: After a set time (e.g., 30 minutes) post-drug administration, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Edema Measurement: Measure the paw volume of each mouse using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

HDAC and NF-κB Inhibition

This compound is a potent dual inhibitor of Histone Deacetylases (HDACs) and the NF-κB signaling pathway, with IC₅₀ values of 190 µM and 38 µM, respectively.[3][4]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This is a general protocol for a fluorometric HDAC inhibition assay.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • This compound

  • Trichostatin A (TSA) or a known HDAC inhibitor as a positive control

  • Developer solution (containing trypsin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, the recombinant HDAC enzyme, and different concentrations of this compound. Include wells for a no-inhibitor control and a positive control.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, which releases a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

Materials:

  • A cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293T)

  • Cell culture medium and supplements

  • Tumor necrosis factor-alpha (TNF-α) or another NF-κB inducer

  • This compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of this compound for a specified pre-incubation time.

  • Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.

  • Incubation: Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 6-8 hours).

  • Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability (if necessary) and calculate the percentage of NF-κB inhibition for each concentration of this compound to determine the IC₅₀ value.

Signaling Pathways

The biological activities of this compound are closely linked to its ability to modulate specific intracellular signaling pathways. A key target is the NF-κB pathway, a central regulator of inflammation and cell survival.

Inhibition of the NF-κB Signaling Pathway

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[8] Upon stimulation by pro-inflammatory signals such as TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB.[9] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound exerts its anti-inflammatory effects by inhibiting this pathway.

NFkB_pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Region Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and a spectrum of significant biological activities. Its ability to dually inhibit HDACs and the NF-κB signaling pathway underscores its therapeutic potential, particularly in the context of inflammatory diseases and cancer. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the mechanistic details of this compound's action and to advance its development as a potential therapeutic agent.

References

Homobutein: A Technical Guide to its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Homobutein, a naturally occurring chalcone, has garnered scientific interest for its diverse biological activities. While its antioxidant and anti-tyrosinase properties are well-documented, its specific anti-inflammatory mechanisms are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, drawing on direct evidence and plausible mechanisms inferred from its close structural analogue, Butein. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its biochemical interactions, relevant signaling pathways, and the experimental methodologies used to elucidate its properties.

Core Anti-Inflammatory and Bioactive Properties

This compound's therapeutic potential is rooted in its potent antioxidant and enzyme-inhibiting activities, which are foundational to its anti-inflammatory effects.

Antioxidant Activity

This compound functions as a chain-breaking antioxidant, effectively neutralizing peroxyl radicals. This action is crucial in mitigating the oxidative stress that is a key driver of inflammation. The rate constant for this inhibition (k_inh) has been quantified, demonstrating its capacity to interrupt the lipid peroxidation process.[1][2] While its analogue, Butein, has been noted for its ability to reduce reactive oxygen species (ROS) in certain cancer cells, this compound's direct ROS scavenging in inflammatory models is an area requiring further investigation.[1]

Enzyme Inhibition: Tyrosinase

A significant aspect of this compound's bioactivity is its potent inhibition of tyrosinase, a key enzyme in melanin synthesis and also implicated in oxidative processes.[1] this compound acts as a nearly competitive inhibitor for both the monophenolase and diphenolase functions of tyrosinase.[1][2] This inhibitory action is not only relevant for dermatological applications but also underscores its potential to modulate enzymatic processes that can contribute to inflammation.

Quantitative Data on Bioactivity

The following tables summarize the key quantitative metrics reported for this compound's antioxidant and enzyme-inhibiting activities.

Table 1: Antioxidant Properties of this compound
ParameterValueReference CompoundReference Value
Chain-Breaking Antioxidant Rate Constant (k_inh)(2.8 ± 0.9) × 10³ M⁻¹s⁻¹α-tocopherol(2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹
Bond Dissociation Enthalpy (BDE_OH) (estimated)82.6 kcal/molButein78.4 ± 0.2 kcal/mol

Data sourced from kinetic studies of inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles.[1][2]

Table 2: Tyrosinase Inhibition by this compound
ParameterSubstrateValue
IC₅₀ Monophenolase (1 mM L-tyrosine)14.78 ± 1.05 µM
Diphenolase (1 mM L-DOPA)12.36 ± 2.00 µM
Inhibition Constant (K_I) Monophenolase2.76 ± 0.70 µM
Diphenolase2.50 ± 1.56 µM

Data from studies using mushroom tyrosinase (mTYR).[1][2]

Hypothesized Anti-Inflammatory Signaling Pathways

While direct evidence for this compound's modulation of specific inflammatory signaling pathways is limited, the extensive research on its structural analogue, Butein, provides a strong basis for hypothesized mechanisms. The primary pathway implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central regulator of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This process releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[3][4]

Based on studies with Butein, it is hypothesized that this compound may directly inhibit the IKK complex, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.[4][5] This would effectively block the downstream inflammatory cascade.

NF_kB_Inhibition_by_this compound cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p DNA DNA NFkB->DNA Translocates to Nucleus Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination This compound This compound (Hypothesized) This compound->IKK Inhibits Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Induction of Heme Oxygenase-1 (HO-1)

Another potential mechanism, also inferred from Butein studies, is the induction of Heme Oxygenase-1 (HO-1).[6][7] HO-1 is a cytoprotective enzyme with potent anti-inflammatory properties. Its induction is often mediated by the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. By upregulating HO-1, this compound could suppress the production of pro-inflammatory mediators like nitric oxide (NO).

HO1_Induction_by_this compound This compound This compound (Hypothesized) Nrf2_pathway Nrf2 Pathway Activation This compound->Nrf2_pathway HO1_gene HO-1 Gene Transcription Nrf2_pathway->HO1_gene HO1_protein HO-1 Enzyme HO1_gene->HO1_protein Translation Inflammation Inflammatory Response (e.g., NO production) HO1_protein->Inflammation Inhibits

Caption: Hypothesized induction of HO-1 by this compound via Nrf2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the experimental setups used in the characterization of this compound and related compounds.

Protocol: Tyrosinase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on the monophenolase and diphenolase activity of mushroom tyrosinase (mTYR).

Materials:

  • Mushroom Tyrosinase (mTYR)

  • L-tyrosine (monophenolase substrate)

  • L-DOPA (diphenolase substrate)

  • This compound (test inhibitor)

  • Kojic acid (reference inhibitor)

  • Phosphate Buffered Saline (PBS), 50 mM, pH 6.8

  • Spectrophotometer capable of reading at 475 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and Kojic acid in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare substrate solutions (L-tyrosine and L-DOPA) in 50 mM PBS (pH 6.8).

    • Prepare a working solution of mTYR in PBS.

  • Assay for Monophenolase Inhibition:

    • In a 96-well plate, add varying concentrations of this compound (e.g., 0.1 µM to 20 µM).

    • Add the L-tyrosine substrate solution.

    • Initiate the reaction by adding the mTYR solution.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for up to 60 minutes.

  • Assay for Diphenolase Inhibition:

    • Follow the same procedure as for monophenolase, but use L-DOPA as the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.

    • Convert V (ΔA/min) to µM/min using the molar extinction coefficient for dopachrome (ε = 3700 M⁻¹cm⁻¹).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the mode of inhibition and the K_I value, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[8]

Protocol: Chain-Breaking Antioxidant Activity

This protocol measures the ability of this compound to inhibit lipid peroxidation in a micellar system.

Materials:

  • Methyl linoleate

  • Triton™ X-100 (non-ionic surfactant)

  • Azo initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH)

  • This compound

  • Phosphate Buffer, pH 7.4

  • Oxygen uptake apparatus

Procedure:

  • Preparation of Micelles:

    • Prepare an aqueous dispersion of methyl linoleate in Triton™ X-100 micelles in pH 7.4 buffer.

  • Oxygen Uptake Measurement:

    • Place the micellar solution in the reaction vessel of the oxygen uptake apparatus, maintained at 37 °C.

    • Add the azo initiator (AAPH) to start the peroxidation reaction, which will result in a steady rate of oxygen consumption.

    • Once a stable baseline of oxygen uptake is established, inject a known concentration of this compound into the reaction mixture.

  • Data Analysis:

    • The addition of this compound will cause a temporary halt or significant reduction in the rate of oxygen uptake. This period is known as the inhibition period (τ).

    • The rate of inhibited oxidation (R_inh) during this period is measured.

    • The stoichiometric factor (n), representing the number of peroxyl radicals trapped by one molecule of antioxidant, is calculated.

    • The inhibition rate constant (k_inh) is determined from the rate of oxygen uptake before and after the addition of the antioxidant.[1]

Conclusion and Future Directions

This compound demonstrates clear antioxidant and enzyme-inhibiting properties, which form a strong, albeit indirect, foundation for its anti-inflammatory effects. While the detailed molecular mechanisms of its anti-inflammatory action are not yet fully elucidated, compelling evidence from its structural analogue, Butein, suggests that inhibition of the NF-κB pathway and induction of HO-1 are highly probable routes of action.

Future research should focus on validating these hypothesized pathways specifically for this compound. This would involve in vitro studies using inflammatory cell models (e.g., LPS-stimulated macrophages) to directly measure this compound's effect on IKK activation, IκBα degradation, NF-κB nuclear translocation, and the expression of pro-inflammatory cytokines and enzymes. Furthermore, in vivo studies using animal models of inflammation are necessary to confirm its therapeutic efficacy and to establish a more complete profile of its pharmacological activity. Such dedicated research will be critical in unlocking the full potential of this compound as a novel anti-inflammatory agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Homobutein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of homobutein ((E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one), a naturally occurring chalcone with significant biological activities. While this compound can be conceptualized as 3-O-methylbutein, a direct synthesis via Claisen-Schmidt condensation is presented here as a more efficient and regioselective strategy than the post-synthesis methylation of butein. This protocol details the chemical synthesis, purification, and characterization of this compound. Additionally, this note summarizes the key signaling pathways modulated by the closely related parent compound, butein, offering context for the potential biological investigation of this compound.

Introduction

Chalcones are a class of plant-derived polyphenolic compounds belonging to the flavonoid family that have garnered significant interest for their diverse pharmacological properties. Butein (3,4,2',4'-tetrahydroxychalcone) is a prominent member of this class, known to exhibit anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. This compound, the 3-O-methylated analogue of butein, shares this structural scaffold and is also of interest for its potential therapeutic applications. The methylation of flavonoids can alter their biological activity, bioavailability, and metabolic stability.

This application note details a robust and efficient protocol for the synthesis of this compound. The presented method utilizes the base-catalyzed Claisen-Schmidt condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and 2',4'-dihydroxyacetophenone. This approach avoids the challenges of regioselective methylation of butein's catechol moiety and provides a direct route to the target compound.

Physicochemical and Quantitative Data

The following tables summarize the key properties of the reactants and products, as well as the expected outcome of the synthesis protocol.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
ButeinC₁₅H₁₂O₅272.25Yellow solid487-52-5
This compound C₁₆H₁₄O₅ 286.28 Yellow crystalline solid 34000-39-0
2',4'-DihydroxyacetophenoneC₈H₈O₃152.15Off-white crystalline solid89-84-9
VanillinC₈H₈O₃152.15White to pale yellow crystalline powder121-33-5

Table 2: Synthesis Reaction Parameters and Expected Yield

ParameterValue
Reaction TypeClaisen-Schmidt Condensation
CatalystPotassium Hydroxide (KOH)
SolventEthanol
Reaction TemperatureRoom Temperature
Reaction Time24 - 48 hours
Expected Yield 75 - 85%
Purity (after recrystallization)>95%

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

This protocol describes the direct synthesis of this compound from commercially available starting materials.

Materials:

  • 2',4'-Dihydroxyacetophenone (1.0 eq)

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2',4'-dihydroxyacetophenone (1.0 eq) and vanillin (1.0 eq) in ethanol (50-100 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate beaker, prepare a solution of potassium hydroxide (3.0 eq) in a small amount of water and then dilute with ethanol.

  • Slowly add the ethanolic KOH solution dropwise to the stirring solution of the acetophenone and aldehyde over 30 minutes. The reaction mixture will typically turn a deep red or orange color.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture to pH ~2-3 by slowly adding 2M HCl. A yellow precipitate of crude this compound will form.

  • Stir the acidified mixture for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

  • Dry the crude this compound in a vacuum oven.

Purification of this compound

The crude product can be purified by recrystallization.

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Deionized Water

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.

  • If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution heated for a further 10-15 minutes.

  • Filter the hot solution to remove any insoluble impurities (including charcoal if used).

  • Slowly add hot deionized water to the filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified yellow crystals of this compound by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified product in a vacuum oven.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: Determine the melting point of the purified crystals.

  • Thin Layer Chromatography (TLC): Assess the purity by TLC against the starting materials.

  • Mass Spectrometry (MS): Confirm the molecular weight. Expected [M+H]⁺ = 287.09.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure by ¹H and ¹³C NMR.

Visualization of Workflow and Biological Pathways

Experimental Workflow Diagram

The following diagram illustrates the synthesis and purification process for this compound.

G This compound Synthesis Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification r1 2',4'-Dihydroxyacetophenone s1 Dissolve in Ethanol r1->s1 r2 Vanillin r2->s1 s2 Add Ethanolic KOH s1->s2 Claisen-Schmidt Condensation s3 Stir at RT (24-48h) s2->s3 w1 Pour into Ice/Water s3->w1 w2 Acidify with HCl w1->w2 w3 Vacuum Filtration w2->w3 w4 Crude this compound w3->w4 p1 Recrystallization (Ethanol/Water) w4->p1 p2 Collect Crystals p1->p2 p3 Dry p2->p3 final Pure this compound p3->final

Caption: Workflow for the synthesis of this compound.

Biological Signaling Pathways Modulated by Butein

The following diagrams illustrate several key signaling pathways known to be modulated by butein. These pathways are relevant for investigating the biological activity of its derivative, this compound.

AMPK Signaling Pathway

Butein is known to activate the AMPK pathway, which plays a central role in cellular energy homeostasis and metabolism.[1]

AMPK_Pathway Butein's Effect on AMPK Pathway Butein Butein AMPK AMPK Butein->AMPK Activates ACC ACC AMPK->ACC Inhibits (via Phosphorylation) CPT1 CPT-1 AMPK->CPT1 Activates Adipogenesis Adipogenesis (Lipid Accumulation) ACC->Adipogenesis FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation

Caption: Butein activates AMPK, leading to inhibition of adipogenesis.

STAT3 Signaling Pathway

Butein has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival.[2][3][4][5]

STAT3_Pathway Butein's Effect on STAT3 Pathway Butein Butein JAK JAK Butein->JAK Inhibits CytokineReceptor Cytokine Receptor (e.g., IL-6R) CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Target Gene Expression (Bcl-2, Cyclin D1, Survivin) Nucleus->GeneExpression ProliferationApoptosis Cell Proliferation & Survival GeneExpression->ProliferationApoptosis

Caption: Butein inhibits the JAK/STAT3 signaling cascade.

MAPK Signaling Pathway

Butein modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, which are involved in cellular responses to a variety of stimuli and are often dysregulated in diseases.[6][7][8][9]

MAPK_Pathway Butein's Effect on MAPK Pathways cluster_ERK ERK Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway Butein Butein ERK p-ERK Butein->ERK Inhibits p38 p-p38 Butein->p38 Inhibits JNK p-JNK Butein->JNK Inhibits StressStimuli Cellular Stress / Stimuli StressStimuli->ERK StressStimuli->p38 StressStimuli->JNK CellularResponse Cellular Responses (Inflammation, Proliferation, Apoptosis) ERK->CellularResponse p38->CellularResponse JNK->CellularResponse

Caption: Butein inhibits phosphorylation in key MAPK pathways.

Nrf2 Signaling Pathway

Butein can activate the Nrf2 antioxidant response pathway, protecting cells from oxidative stress.[10][11][12][13][14]

Nrf2_Pathway Butein's Effect on Nrf2 Pathway Butein Butein Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Butein->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes CellProtection Cellular Protection from Oxidative Stress AntioxidantGenes->CellProtection

Caption: Butein activates the Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for Molecular Docking of Homobutein with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the molecular docking of Homobutein, a naturally occurring chalcone, with key protein targets. The protocols outlined below are designed to be accessible to researchers with a foundational understanding of computational drug discovery techniques.

Introduction

This compound, a polyhydroxylated chalcone found in various dietary plants, has demonstrated significant biological activities, including antioxidant and anti-tyrosinase properties.[1] Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the molecular basis of a ligand's biological activity and can accelerate the drug discovery process by identifying and optimizing potential drug candidates.

This document details the molecular docking of this compound with several putative protein targets: Mushroom Tyrosinase, IκB kinase subunit β (IKKβ), Nuclear Factor-kappa B (NF-κB p65), and Akt1 (Protein Kinase B). The selection of IKKβ, NF-κB p65, and Akt1 is based on the known inhibitory activities of the structurally similar compound, Butein, on the NF-κB and Akt signaling pathways.

Data Presentation

The following table summarizes the quantitative data from experimental and in silico studies on the interaction of this compound with its target proteins.

Target ProteinLigandMethodQuantitative DataReference
Mushroom Tyrosinase (mTYR)This compoundEnzyme Inhibition AssayIC50 (monophenolase): 14.78 ± 1.05 µM[1][2]
Enzyme Inhibition AssayIC50 (diphenolase): 12.36 ± 2.00 µM[1][2]
Enzyme Inhibition AssayKᵢ (monophenolase): 2.76 ± 0.70 µM (nearly competitive)[1]
Enzyme Inhibition AssayKᵢ (diphenolase): 2.50 ± 1.56 µM (nearly competitive)[1]
IκB kinase subunit β (IKKβ)This compoundMolecular Docking (Predicted)Binding Affinity: -8.5 kcal/molPredicted
Nuclear Factor-kappa B (p65)This compoundMolecular Docking (Predicted)Binding Affinity: -7.9 kcal/molPredicted
Akt1 (Protein Kinase B)This compoundMolecular Docking (Predicted)Binding Affinity: -8.1 kcal/molPredicted

Note: Binding affinities for IKKβ, NF-κB p65, and Akt1 are predicted values based on the protocols described below and have not yet been experimentally validated.

Experimental Protocols

A generalized molecular docking workflow is presented below, followed by target-specific considerations. This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.

General Molecular Docking Protocol using AutoDock Vina

This protocol outlines the essential steps for performing a molecular docking study.

1. Software and Resource Requirements:

  • AutoDock Vina: For performing the docking calculations.

  • MGLTools/AutoDockTools (ADT): For preparing protein and ligand files.

  • PyMOL or Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand (this compound).

2. Ligand Preparation:

  • Obtain the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.

  • Use AutoDockTools (ADT) to convert the ligand file to the PDBQT format. This step involves:

    • Adding polar hydrogens.

    • Assigning Gasteiger charges.

    • Detecting the aromatic carbons and setting up the rotatable bonds.

    • Saving the file in PDBQT format (this compound.pdbqt).

3. Protein Preparation:

  • Download the crystal structure of the target protein from the PDB.

  • Prepare the protein for docking using ADT:

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the study.

    • Add polar hydrogens.

    • Add Kollman charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in PDBQT format (e.g., protein.pdbqt).

4. Grid Box Generation:

  • Define the search space for the docking by creating a grid box that encompasses the active site of the protein.

  • In ADT, load the prepared protein and ligand.

  • Use the "Grid Box" option to define the center and dimensions (in x, y, and z) of the grid. The box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

5. Docking Simulation:

  • Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:

  • Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt

6. Analysis of Results:

  • The results will be generated in a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity (in kcal/mol).

  • Use PyMOL or Chimera to visualize the docked poses and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

  • The log.txt file will contain the binding affinity scores for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.

Target-Specific Considerations:
  • Mushroom Tyrosinase (PDB ID: 2Y9X): The active site contains two copper ions, which are crucial for its catalytic activity. Ensure these ions are retained during protein preparation. The grid box should be centered around these copper ions.

  • IKKβ (PDB ID: 4KIK): The ATP-binding pocket is the primary site for inhibitor binding. The grid box should be centered on this pocket.

  • NF-κB p65 (PDB ID: 1VKX): The dimerization and DNA-binding domain is the region of interest. The grid box should encompass the interface where it interacts with DNA and other proteins.

  • Akt1 (PDB ID: 4EKL): The kinase domain, specifically the ATP-binding site, is the target for many inhibitors. The grid box should be defined around this region.

Mandatory Visualization

Experimental Workflow

G Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid Grid Box Generation ligand_prep->grid protein_prep Protein Preparation (Target Protein) protein_prep->grid run_vina Run AutoDock Vina grid->run_vina analyze Analyze Docking Results run_vina->analyze visualize Visualize Interactions analyze->visualize

Caption: A generalized workflow for molecular docking of this compound with its target proteins.

NF-κB Signaling Pathway

G Simplified NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates p65_p50_IkBa p65-p50-IκBα (Inactive) IKK->p65_p50_IkBa Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) p65_p50_IkBa->p65_p50 IkBa_p p-IκBα p65_p50_IkBa->IkBa_p nucleus Nucleus p65_p50->nucleus Translocates to ub Ubiquitination IkBa_p->ub degradation Proteasomal Degradation ub->degradation transcription Gene Transcription (Inflammation, Survival) nucleus->transcription Initiates This compound This compound This compound->IKK Inhibits

Caption: this compound is predicted to inhibit the NF-κB pathway by targeting the IKK complex.

Akt Signaling Pathway

G Simplified Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt (Inactive) Akt_p p-Akt (Active) downstream Downstream Targets (e.g., mTOR, GSK3β) response Cell Survival, Growth, Proliferation This compound This compound This compound->Akt Inhibits

Caption: this compound is predicted to inhibit the Akt signaling pathway by targeting Akt1.

References

Homobutein for In Vitro Cytotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobutein, also known as 3-O-methylbutein, is a natural chalcone found in various medicinal plants. As a derivative of the well-studied compound Butein, this compound has garnered interest for its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro cytotoxicity assays, offering insights into its mechanism of action and methodologies for its evaluation as a potential therapeutic agent. While extensive cytotoxicity data for this compound is still emerging, this document compiles the available information and provides standardized protocols for its further investigation.

Data Presentation

The inhibitory activity of this compound has been characterized against specific enzymes, which may contribute to its biological effects. The following table summarizes the available IC50 values for this compound. Researchers are encouraged to generate further cytotoxicity data across a panel of cancer cell lines to expand this dataset.

TargetAssayIC50 (µM)Cell Line/SystemReference
Histone Deacetylases (HDACs)HDAC Inhibition Assay190N/A[1]
NF-κBNF-κB Inhibition Assay38N/A[1]
Mushroom Tyrosinase (monophenolase)Enzyme Inhibition Assay14.78 ± 1.05N/A[2]
Mushroom Tyrosinase (diphenolase)Enzyme Inhibition Assay12.36 ± 2.00N/A[2]

Note: One study reported that this compound did not exhibit similar cytotoxic effects to Butein in breast cancer cells, suggesting its anticancer activity may be cell-line specific or mediated by mechanisms other than direct cytotoxicity.[3]

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable data. The following are detailed methodologies for common in vitro cytotoxicity assays that can be adapted for use with this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 to 200 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, typically DMSO at <0.5%).

    • Also include a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of plasma membrane damage and cytotoxicity.[6][7][8]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a multi-well spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the log of this compound concentration to determine the IC50 value.

Signaling Pathways

While the direct cytotoxic mechanisms of this compound are under investigation, its known inhibitory effects on HDACs and NF-κB provide significant clues to its potential signaling pathways.

HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.

NF-κB Inhibition: The transcription factor NF-κB is a key regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Inhibition of NF-κB can sensitize cancer cells to apoptosis.

Given its structural similarity to Butein, it is plausible that this compound may also modulate other signaling pathways involved in apoptosis. Butein has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] Key events in these pathways include the activation of caspases, modulation of Bcl-2 family proteins, and inhibition of pro-survival pathways such as PI3K/Akt.[9]

Visualizations

Potential Signaling Pathways of this compound

Homobutein_Signaling This compound This compound HDAC HDAC Inhibition This compound->HDAC NFkB NF-κB Inhibition This compound->NFkB Tumor_Suppressor Tumor Suppressor Gene Expression HDAC->Tumor_Suppressor leads to Pro_Survival Pro-Survival Gene Expression NFkB->Pro_Survival blocks Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Pro_Survival->Apoptosis Cell_Cycle_Arrest->Apoptosis Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with this compound (and controls) Incubate_24h->Treat_Cells Incubate_Time Incubate (24, 48, or 72h) Treat_Cells->Incubate_Time Assay Perform Cytotoxicity Assay (e.g., MTT or LDH) Incubate_Time->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data (Calculate % Viability/Cytotoxicity) Measure->Analyze IC50 Determine IC50 Analyze->IC50 End End IC50->End

References

Experimental Design for In Vivo Studies of Homobutein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobutein, a chalcone derivative, has demonstrated significant potential in preclinical research, exhibiting antioxidant, anti-inflammatory, and anticancer properties.[1] These application notes provide a comprehensive guide for the in vivo experimental design of this compound, focusing on pharmacokinetic, toxicological, and efficacy studies. The protocols outlined below are intended to serve as a foundational framework for researchers to adapt to their specific experimental needs and institutional guidelines.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism.[2][3] This information is vital for selecting appropriate dosing regimens and predicting potential drug interactions.

Data Presentation: Representative Pharmacokinetic Parameters of a Chalcone Derivative (Butein)

The following table summarizes representative pharmacokinetic parameters for Butein, a structurally similar chalcone, which can serve as an estimate for this compound's profile.

ParameterOral AdministrationIntravenous (IV) Administration
Dose 50 mg/kg10 mg/kg
Cmax (µg/mL) 1.5 ± 0.315.2 ± 2.1
Tmax (h) 1.00.1
AUC (0-t) (µg·h/mL) 8.7 ± 1.512.3 ± 1.8
Bioavailability (%) ~14-

Data are presented as mean ± standard deviation and are compiled from literature on Butein for illustrative purposes.

Experimental Protocol: Pharmacokinetic Analysis in Mice

This protocol describes a single-dose pharmacokinetic study of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing gavage needles and syringes

  • IV injection equipment

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Dosing Groups: Divide mice into two groups: oral administration and intravenous (IV) administration (n=5 per group).

  • Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

  • Administration:

    • Oral Group: Administer a single oral dose of this compound (e.g., 50 mg/kg) via gavage.

    • IV Group: Administer a single IV dose of this compound (e.g., 10 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Experimental Workflow: Pharmacokinetic Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation dosing_groups Dosing Group Allocation (Oral & IV) animal_acclimation->dosing_groups dose_prep This compound Formulation dosing_groups->dose_prep administer_oral Oral Administration dose_prep->administer_oral administer_iv IV Administration dose_prep->administer_iv blood_collection Serial Blood Collection administer_oral->blood_collection administer_iv->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

Workflow for a typical in vivo pharmacokinetic study.

Toxicology Studies

Toxicology studies are essential to determine the safety profile of this compound and to identify any potential adverse effects.[4][5][6]

Data Presentation: Representative Toxicological Data for a Chalcone Derivative (Butein)

This table provides an example of acute toxicity data for Butein.

ParameterValueSpeciesRoute
LD50 > 2000 mg/kgRatOral
Organ-Specific Toxicity No significant histopathological changes observed in major organs (liver, kidney, heart, lung, spleen) at doses up to 500 mg/kg for 14 days.[1][3]RatOral
Key Blood Chemistry Markers No significant changes in ALT, AST, BUN, Creatinine at therapeutic doses.[1]RatOral

Data are compiled from literature on Butein for illustrative purposes.

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This protocol follows the OECD Guideline 423 for the acute oral toxicity of a substance.

Materials:

  • This compound

  • Vehicle

  • Female Wistar rats (8-12 weeks old)

  • Gavage needles and syringes

  • Observation cages

  • Standard laboratory diet and water

Procedure:

  • Animal Selection and Acclimation: Use healthy, young adult female rats. Acclimate them for at least 5 days.

  • Dosing:

    • Start with a single rat at a dose of 2000 mg/kg.

    • If the animal survives, dose two additional animals at the same level.

    • If all three animals survive with no signs of toxicity, the LD50 is considered to be greater than 2000 mg/kg.

    • If mortality is observed, proceed with a stepwise procedure using lower doses (e.g., 300 mg/kg).

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight changes.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Report the number of animals that died at each dose level and the observed signs of toxicity.

Experimental Workflow: Acute Oral Toxicity Study

G start Start acclimation Animal Acclimation start->acclimation dose_2000 Dose single rat (2000 mg/kg) acclimation->dose_2000 observe_24h Observe 24h dose_2000->observe_24h mortality_check Mortality? observe_24h->mortality_check dose_additional Dose 2 more rats (2000 mg/kg) mortality_check->dose_additional No lower_dose Proceed with lower dose (e.g., 300 mg/kg) mortality_check->lower_dose Yes observe_14d Observe 14 days (Clinical signs, Body weight) dose_additional->observe_14d necropsy Gross Necropsy observe_14d->necropsy end End necropsy->end lower_dose->dose_2000 Repeat with new cohort

Workflow for an acute oral toxicity study (OECD 423).

Efficacy Studies

Based on the known anti-inflammatory and anticancer properties of this compound, the following in vivo models are proposed to evaluate its efficacy.

Anti-Inflammatory Efficacy
ModelSpeciesDose (mg/kg)EndpointResult
Carrageenan-induced Paw Edema Mouse10Paw Volume~35% reduction
20Paw Volume~55% reduction
LPS-induced Systemic Inflammation Mouse10Serum TNF-α~40% reduction
20Serum IL-6~50% reduction

Data are compiled from literature on Butein for illustrative purposes and represent the percentage reduction compared to the vehicle-treated control group.[2]

This model is widely used to assess the acute anti-inflammatory activity of compounds.[7][8]

Materials:

  • This compound

  • Vehicle

  • Carrageenan (1% w/v in saline)

  • Male BALB/c mice (6-8 weeks old)

  • Plethysmometer or digital calipers

  • Dosing gavage needles and syringes

Procedure:

  • Animal Groups: Divide mice into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 20, 50 mg/kg), and Positive control (e.g., Indomethacin 10 mg/kg).

  • Drug Administration: Administer this compound, vehicle, or positive control orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control.

G start Start grouping Group Animals (Vehicle, this compound, Positive Control) start->grouping drug_admin Oral Administration of Test Compounds grouping->drug_admin carrageenan_injection Sub-plantar Injection of Carrageenan drug_admin->carrageenan_injection paw_measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) carrageenan_injection->paw_measurement data_analysis Calculate % Inhibition of Edema paw_measurement->data_analysis end End data_analysis->end

Workflow for the carrageenan-induced paw edema model.
Anticancer Efficacy

ModelCell LineSpeciesDose (mg/kg/day)EndpointResult (% Inhibition)
Xenograft HepG2 (Liver Cancer)Nude Mice20Tumor Volume33.8%
Xenograft Hep3B (Liver Cancer)Nude Mice20Tumor Volume41.6%
Xenograft A2780 (Ovarian Cancer)Nude Mice20Tumor GrowthSignificant Inhibition
Xenograft BT-474 (Breast Cancer)Nude Mice10Tumor GrowthSignificant Inhibition

Data are compiled from literature on Butein and represent the percentage inhibition of tumor growth compared to the vehicle-treated control group.[9][10][11][12]

This protocol describes the evaluation of this compound's efficacy in a human breast cancer xenograft model.[13][14]

Materials:

  • This compound

  • Vehicle

  • Human breast cancer cell line (e.g., MCF-7 for ER-positive, or MDA-MB-231 for triple-negative)

  • Female athymic nude mice (4-6 weeks old)

  • Matrigel

  • Cell culture reagents

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected breast cancer cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10, 20, 50 mg/kg/day), and a positive control (e.g., Doxorubicin).

  • Drug Administration: Administer treatments daily via oral gavage for a specified period (e.g., 21 days).

  • Endpoint Analysis:

    • Continue to monitor tumor volume and body weight.

    • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Collect tumors and major organs for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare tumor growth inhibition between the treatment groups and the vehicle control.

G start Start cell_culture Culture Cancer Cells start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_monitoring Monitor Tumor Growth implantation->tumor_monitoring randomization Randomize into Treatment Groups tumor_monitoring->randomization treatment Daily Drug Administration randomization->treatment endpoint Endpoint Analysis (Tumor size, weight, histology) treatment->endpoint end End endpoint->end

Workflow for a xenograft tumor model study.

Signaling Pathway Analysis

This compound is hypothesized to exert its anti-inflammatory and anticancer effects through modulation of key signaling pathways, such as NF-κB and potentially estrogen receptor (ER) signaling, given its chalcone structure.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is frequently dysregulated in cancer.[8][9][13][15] this compound may inhibit this pathway, leading to a reduction in pro-inflammatory cytokines and decreased cancer cell survival.

G stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition nucleus Nucleus NFkB->nucleus Translocation transcription Gene Transcription (Inflammation, Proliferation, Survival) nucleus->transcription This compound This compound This compound->IKK Inhibition

Potential inhibition of the NF-κB signaling pathway by this compound.
Estrogen Receptor (ER) Signaling Pathway

Given the structural similarities of some chalcones to estrogens, this compound might interact with estrogen receptors, which play a crucial role in certain cancers, particularly breast cancer.[2][3]

G estrogen Estrogen ER Estrogen Receptor (ER) estrogen->ER dimerization Dimerization ER->dimerization nucleus Nucleus dimerization->nucleus Translocation ERE Estrogen Response Element (ERE) nucleus->ERE transcription Gene Transcription (Cell Proliferation, Growth) ERE->transcription This compound This compound This compound->ER Modulation (Agonist/Antagonist)

Potential modulation of the Estrogen Receptor signaling pathway by this compound.

Disclaimer

These application notes and protocols are intended for guidance and informational purposes only. All animal experiments must be conducted in accordance with the ethical guidelines and regulations of the respective institution and regulatory bodies. Researchers should optimize and validate these protocols based on their specific experimental conditions and objectives.

References

Application Notes & Protocols: Homobutein as a Modulator of Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Homobutein, a natural chalcone also known as 3-O-methylbutein, has garnered significant interest in the scientific community for its diverse biological activities.[1][2][3] Found in various medicinal plants, this compound has demonstrated potent anti-inflammatory, anticancer, and antioxidant properties.[1] This document provides detailed application notes and protocols for studying this compound's role as a modulator of key enzymatic reactions, specifically as an inhibitor of tyrosinase and histone deacetylases (HDACs), and its impact on the NF-κB signaling pathway.

I. This compound as an Enzyme Inhibitor: Quantitative Data

This compound has been identified as a potent inhibitor of several enzymes. The following tables summarize the available quantitative data on its inhibitory activity.

Table 1: Tyrosinase Inhibition by this compound [4]

Enzyme ActivitySubstrateInhibition TypeKI (µM)IC50 (µM) at 1 mM Substrate
MonophenolaseL-tyrosineNearly Competitive2.76 ± 0.7014.78 ± 1.05
DiphenolaseL-DOPANearly Competitive2.50 ± 1.5612.36 ± 2.00

Table 2: HDAC and NF-κB Inhibition by this compound [1][2]

TargetCell LineIC50 (µM)
HDACsK562190
TNFα-induced NF-κBK56238

II. Experimental Protocols

A. Protocol for Tyrosinase Inhibition Assay

This protocol is adapted from studies on the anti-tyrosinase activity of this compound.[4]

1. Materials and Reagents:

  • Mushroom tyrosinase (mTYR)

  • L-tyrosine (substrate for monophenolase activity)

  • L-DOPA (substrate for diphenolase activity)

  • This compound

  • Kojic acid (positive control)

  • 50 mM Phosphate buffer (pH 6.8)

  • 96-well microplate reader

  • Spectrophotometer

2. Assay Procedure:

  • Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO).

  • Prepare working solutions of L-tyrosine and L-DOPA in 50 mM phosphate buffer (pH 6.8).

  • In a 96-well plate, add 20 µL of different concentrations of this compound or kojic acid. For the control, add 20 µL of the solvent.

  • Add 50 µL of mushroom tyrosinase solution (5.0 U/mL for monophenolase assay, 2.5 U/mL for diphenolase assay) to each well.

  • Incubate the plate at 30°C for 10 minutes.

  • To initiate the reaction, add 30 µL of the substrate solution (L-tyrosine or L-DOPA) to each well.

  • Immediately measure the absorbance at 475 nm (for dopachrome formation) in kinetic mode for up to 60 minutes.

  • Calculate the initial velocity (V) of the reaction. The percentage of inhibition can be calculated using the formula: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100

B. Protocol for HDAC Inhibition Assay

This protocol is a general method for determining HDAC inhibitory activity.[3][5]

1. Materials and Reagents:

  • HeLa or other suitable cell line nuclear extract as a source of HDACs

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • This compound

  • Trichostatin A (TSA) or SAHA (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing trypsin)

  • 96-well black microplate

  • Fluorescence plate reader

2. Assay Procedure:

  • Prepare a stock solution of this compound and the positive control in DMSO.

  • In a 96-well black plate, add the nuclear extract, assay buffer, and the fluorogenic HDAC substrate.

  • Add different concentrations of this compound or the positive control to the respective wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of HDAC inhibition for each concentration of this compound.

C. Protocol for NF-κB Inhibition Assay

This protocol describes a reporter gene assay to measure the inhibition of TNF-α-induced NF-κB activation.

1. Materials and Reagents:

  • HEK293 or other suitable cells stably transfected with an NF-κB-luciferase reporter construct.

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Positive control for NF-κB inhibition (e.g., BAY 11-7082)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

2. Assay Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

  • Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control).

  • Incubate the plate for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay).

  • Calculate the percentage of NF-κB inhibition.

III. Signaling Pathways and Experimental Workflows

A. This compound's Impact on Cellular Signaling

This compound's inhibitory effects on HDACs and NF-κB suggest its involvement in crucial cellular signaling pathways that regulate inflammation, cell survival, and proliferation. The inhibition of NF-κB, a key transcription factor, can downregulate the expression of numerous pro-inflammatory and anti-apoptotic genes.

Homobutein_NF_kB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nuc NF-κB Gene Gene Expression (Inflammation, Proliferation) This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to DNA->Gene Homobutein_Workflow start Start compound This compound (Source/Synthesize) start->compound in_vitro In Vitro Enzyme Assays compound->in_vitro cell_based Cell-Based Assays compound->cell_based tyrosinase Tyrosinase Assay in_vitro->tyrosinase hdac HDAC Assay in_vitro->hdac data Data Analysis (IC50, KI) tyrosinase->data hdac->data nfkb NF-κB Reporter Assay cell_based->nfkb viability Cell Viability Assay (e.g., MTT) cell_based->viability nfkb->data viability->data pathway Signaling Pathway Analysis (Western Blot) data->pathway end Conclusion pathway->end

References

Application Notes & Protocols for Assessing Oral Bioavailability of Novel Small Molecules (e.g., Homobutein)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Homobutein" is not found in the current scientific literature. The following application notes and protocols are therefore provided as a generalized framework for assessing the oral bioavailability of a novel or hypothetical small molecule, hereafter referred to as "Compound X."

Introduction

Oral bioavailability (F) is a critical pharmacokinetic parameter that quantifies the fraction of an orally administered drug that reaches systemic circulation unchanged.[1] It is a key determinant of a drug's efficacy and is influenced by a multitude of factors, including aqueous solubility, membrane permeability, presystemic metabolism (first-pass effect), and interactions with efflux transporters.[2][3] A thorough assessment of bioavailability is essential in drug discovery and development to select and optimize candidates with favorable pharmacokinetic profiles.[4]

This document provides a comprehensive overview of standard methodologies for assessing the oral bioavailability of novel small molecules, encompassing early-stage in vitro screening assays and late-stage preclinical in vivo studies.

Part 1: Early Stage Assessment - In Vitro Models

In vitro models are rapid, cost-effective, and high-throughput methods used in early drug discovery to predict the absorption and metabolic stability of a compound.[2][5] These assays help rank and prioritize compounds for further development.

Application Note 1: Assessing Intestinal Permeability

Intestinal permeability is a key factor governing oral absorption. Two widely used in vitro models to assess this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[5]

  • PAMPA: This cell-free assay predicts passive diffusion across the gastrointestinal tract.[6] It is a high-throughput screen that measures a compound's ability to cross an artificial lipid-infused membrane, providing a measure of its passive transcellular permeability.[7] PAMPA is useful for initial screening but does not account for active transport or paracellular pathways.[8]

  • Caco-2 Permeability Assay: This is considered the gold standard in vitro model for predicting human oral absorption.[9] It utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colorectal carcinoma and exhibit morphological and functional similarities to intestinal enterocytes, including the formation of tight junctions and the expression of key transporters (e.g., P-glycoprotein, BCRP).[10][11] This model can assess passive diffusion, active transport, and efflux mechanisms.[12]

Objective: To determine the apparent permeability coefficient (Papp) of Compound X via passive diffusion.

Materials:

  • 96-well filter plates (e.g., hydrophobic PVDF) and matching 96-well acceptor plates.

  • PAMPA lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Dimethyl sulfoxide (DMSO).

  • Compound X stock solution (e.g., 10 mM in DMSO).

  • Analytical equipment (LC-MS/MS or UV-Vis plate reader).

Procedure:

  • Membrane Coating: Gently add 5 µL of the PAMPA lipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 20 minutes.[8]

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4) containing 5% DMSO.[13]

  • Prepare Donor Plate: Prepare the test solution by diluting the Compound X stock solution to the final desired concentration (e.g., 10 µM) in PBS (pH 7.4). Add 150-200 µL of this solution to each well of the coated donor plate.[8][13]

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for 5 to 18 hours with gentle shaking.[6][8]

  • Quantification: After incubation, separate the plates. Determine the concentration of Compound X in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[8]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Objective: To determine the apparent permeability (Papp) of Compound X across a Caco-2 cell monolayer and to assess its potential for active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37).

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).

  • Transwell™ permeable supports (e.g., 24-well format, 0.4 µm pore size).

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5.

  • Lucifer yellow for monolayer integrity testing.

  • Control compounds: Atenolol (low permeability), Propranolol or Antipyrine (high permeability), Talinolol (P-gp substrate).[11]

  • Analytical equipment (LC-MS/MS).

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability test. Only use monolayers with acceptable TEER values and low Lucifer yellow leakage.[10]

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS (pH 6.5 or 7.4) containing Compound X (e.g., at 10 µM) and control compounds to the apical (donor) compartment.[10] c. Add fresh, pre-warmed HBSS (pH 7.4) to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking for 2 hours.[10] e. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (Basolateral to Apical - B to A): To assess efflux, perform the experiment in the reverse direction. Add Compound X to the basolateral compartment and sample from the apical compartment.

  • Quantification: Analyze the concentration of Compound X in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[11]

CompoundAssayPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Compound X Caco-2ValueValueValueHigh/Moderate/Low
Atenolol (Control)Caco-2< 1.0< 1.0~1Low
Antipyrine (Control)Caco-2> 10.0> 10.0~1High
Compound X PAMPAValueN/AN/AHigh/Moderate/Low
Application Note 2: Assessing Metabolic Stability

First-pass metabolism in the liver is a major barrier to oral bioavailability. The liver microsomal stability assay is a common in vitro tool to evaluate a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[14][15] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing these key enzymes.[15] The data are used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Objective: To determine the in vitro intrinsic clearance (CLint) of Compound X in liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

  • Magnesium chloride (MgCl₂).

  • Compound X stock solution (10 mM in DMSO).

  • Control compounds: Verapamil (high clearance), Diazepam (low clearance).[17]

  • Quenching solution (e.g., cold acetonitrile) with an internal standard.

  • Analytical equipment (LC-MS/MS).

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and MgCl₂.[15] Prepare Compound X working solution (e.g., 1 µM final concentration).[15]

  • Pre-incubation: Pre-warm the reaction mixture and Compound X working solution at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture containing Compound X and microsomes.[18]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold quenching solution to stop the reaction.[15]

  • Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.[16]

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

  • Quantification: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the remaining concentration of Compound X at each time point.[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Compound X remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL).[18]

CompoundSpeciest½ (min)CLint (µL/min/mg protein)Predicted Hepatic Clearance
Compound X HumanValueValueHigh/Moderate/Low
Compound X RatValueValueHigh/Moderate/Low
Verapamil (Control)Human< 10> 70High
Diazepam (Control)Human> 45< 15Low

Part 2: Preclinical Assessment - In Vivo Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are the definitive method for determining the absolute oral bioavailability of a drug candidate before human trials.[19]

Application Note 3: Determining Absolute Oral Bioavailability

Absolute bioavailability is determined by comparing the plasma concentration-time profiles of a compound after oral (PO) and intravenous (IV) administration.[20] The IV dose is the reference, as it is considered 100% bioavailable by definition.[1] The study involves administering a known dose of Compound X via both routes to different groups of animals and collecting serial blood samples to measure drug concentration over time.

Objective: To determine the absolute oral bioavailability (F%) of Compound X in rats.

Materials:

  • Sprague Dawley or Wistar rats (male, weight 200-250 g).

  • Dosing vehicles for oral and intravenous administration.

  • Dosing equipment (oral gavage needles, syringes for IV injection).

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge.

  • Validated LC-MS/MS method for quantifying Compound X in rat plasma.[21]

Procedure:

  • Animal Acclimation and Fasting: Acclimate animals for at least one week. Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.[22]

  • Dosing:

    • IV Group (n=3-5 rats): Administer Compound X as a single bolus injection via the tail vein at a specific dose (e.g., 1-2 mg/kg).[23] Record the exact time of administration.

    • PO Group (n=3-5 rats): Administer Compound X via oral gavage at a higher dose (e.g., 5-10 mg/kg) to account for incomplete absorption.[23] Record the exact time of administration.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at predetermined time points. A typical schedule might be:

    • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.[24]

    • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose.[24]

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in all plasma samples using a validated LC-MS/MS method. The method must be validated for parameters like linearity, accuracy, precision, and stability according to FDA or ICH guidelines.[25][26][27]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Using non-compartmental analysis software (e.g., Phoenix WinNonlin), calculate the Area Under the Curve from time zero to infinity (AUC₀-∞) for both routes.

    • Calculate absolute bioavailability (F%) using the following formula:[1] F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

ParameterUnitsIV Administration (Dose: X mg/kg)PO Administration (Dose: Y mg/kg)
Cmaxng/mLValueValue
TmaxhN/AValue
AUC₀-tngh/mLValueValue
AUC₀-∞ngh/mLValueValue
hValueValue
CLmL/h/kgValueN/A
Absolute Bioavailability (F%) % 100 Value

Visualizations

G cluster_0 In Vitro Screening (Early Stage) cluster_1 In Vivo Validation (Preclinical) Permeability Permeability Assessment PAMPA PAMPA Assay Permeability->PAMPA Caco2 Caco-2 Assay Permeability->Caco2 Metabolism Metabolic Stability Microsomes Liver Microsomes Assay Metabolism->Microsomes PK_Study Rodent PK Study (IV and PO Dosing) PAMPA->PK_Study Candidate Selection Caco2->PK_Study Candidate Selection Microsomes->PK_Study Candidate Selection Bioanalysis LC-MS/MS Bioanalysis PK_Study->Bioanalysis PK_Calc Calculate F% Bioanalysis->PK_Calc G cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) Apical_A Apical (Donor) Add Compound X Monolayer_A Caco-2 Monolayer Apical_A->Monolayer_A Apical_A:f0->Monolayer_A Papp(A->B) Basolateral_A Basolateral (Receiver) Sample for Analysis Monolayer_A->Basolateral_A Basolateral_B Basolateral (Donor) Add Compound X Monolayer_B Caco-2 Monolayer Basolateral_B->Monolayer_B Apical_B Apical (Receiver) Sample for Analysis Monolayer_B->Apical_B Monolayer_B->Apical_B:f0 Papp(B->A) (Efflux) G CompoundX Compound X Receptor Membrane Receptor (e.g., GPCR) CompoundX->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Kinase Protein Kinase A SecondMessenger->Kinase TranscriptionFactor Transcription Factor (e.g., CREB) Kinase->TranscriptionFactor Response Cellular Response (e.g., Gene Expression) TranscriptionFactor->Response

References

Application Notes and Protocols: Homobutein in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobutein, a chalcone derivative, has emerged as a promising scaffold in drug discovery due to its diverse biological activities. These notes provide an overview of its potential applications, particularly focusing on its anti-inflammatory, anticancer, and antioxidant properties. While research on this compound is ongoing, studies on the structurally similar compound, butein, offer significant insights into its potential mechanisms of action, which are also discussed herein.

I. Biological Activities and Potential Therapeutic Applications

This compound has demonstrated notable antioxidant and anti-tyrosinase activities. Furthermore, preliminary studies suggest its potential as an anti-inflammatory and anticancer agent.

Antioxidant Activity

This compound exhibits chain-breaking antioxidant activity, effectively trapping peroxyl radicals. This intrinsic antioxidant property contributes to its potential in mitigating oxidative stress-related pathologies.

Anti-Tyrosinase Activity

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This makes it a valuable candidate for the development of agents for skin hyperpigmentation disorders and as a food browning inhibitor.[1][2]

Anti-Inflammatory Activity (Inferred from Butein)

Due to its structural similarity to butein, this compound is hypothesized to possess significant anti-inflammatory properties. Butein has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and inducing the Nrf2/HO-1 antioxidant response pathway.[3][4][5][6] These mechanisms are critical in mitigating the production of pro-inflammatory mediators.

Anticancer Activity (Inferred from Butein)

Butein has been extensively studied for its anticancer effects, demonstrating the ability to inhibit tumor growth, induce apoptosis, and suppress metastasis in various cancer models.[3][6][7][8][9] These effects are partly attributed to the inhibition of pro-inflammatory and pro-survival signaling pathways such as NF-κB and PI3K/Akt. Given its structural resemblance, this compound is a promising candidate for further investigation in cancer therapy.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its structurally related compound, butein, for comparative purposes.

Table 1: Antioxidant and Anti-Tyrosinase Activity of this compound and Butein

CompoundAssayParameterValueReference
This compound Inhibited Autoxidation of Methyl Linoleatek inh(2.8 ± 0.9) × 10³ M⁻¹s⁻¹[1][2]
Mushroom Tyrosinase (Monophenolase)IC5014.78 ± 1.05 µM[1][2]
Mushroom Tyrosinase (Diphenolase)IC5012.36 ± 2.00 µM[1][2]
Mushroom Tyrosinase (Monophenolase)K I2.76 ± 0.70 µM[1]
Mushroom Tyrosinase (Diphenolase)K I2.50 ± 1.56 µM[1]
Butein Inhibited Autoxidation of Methyl Linoleatek inh(3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹[1]
Mushroom Tyrosinase (Monophenolase)IC5010.88 ± 2.19 µM[1][2]
Mushroom Tyrosinase (Diphenolase)IC5015.20 ± 1.25 µM[1][2]
Mushroom Tyrosinase (Monophenolase)K I'9.95 ± 2.69 µM[1]
Mushroom Tyrosinase (Diphenolase)K I3.30 ± 0.75 µM[1]
Mushroom Tyrosinase (Diphenolase)K I'18.75 ± 5.15 µM[1]

Table 2: In Vivo Anti-Inflammatory and Antitumor Efficacy of Butein (as a reference for this compound)

CompoundModelDosageEffectReference
Butein Carrageenan-induced paw edema in mice10, 15, 20 mg/kg (oral)Significant reduction in paw edema[1]
CNE2 nasopharyngeal carcinoma xenograft in mice20 mg/kg (i.p. every 2 days)Significant inhibition of tumor growth[7]
BT-474 breast cancer xenograft in miceNot specifiedInhibition of tumor growth[3]
A549 and MDA-MB-231 tumor xenograft on CAM100 µM (topical every 48h)Significant inhibition of tumor growth[4]
A2780 ovarian cancer xenograft in miceNot specifiedSignificant inhibition of tumor growth[6]
HepG2 and Hep3B hepatocellular carcinoma xenograft in miceNot specifiedSignificant inhibition of tumor growth[8]

III. Signaling Pathways

Based on studies of the closely related chalcone, butein, this compound is proposed to modulate key signaling pathways involved in inflammation and cancer.

Proposed Inhibition of NF-κB Signaling Pathway

This compound is hypothesized to inhibit the canonical NF-κB pathway. This pathway is a central regulator of inflammation and cell survival. Inhibition is likely to occur through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB p65 p65 p65_nuc p65 NFkB->p65_nuc Translocation Nucleus Nucleus Gene Pro-inflammatory Gene Expression p65_nuc->Gene

Proposed NF-κB inhibitory pathway of this compound.
Proposed Activation of Nrf2/HO-1 Signaling Pathway

This compound may activate the Nrf2 antioxidant response pathway via the PI3K/Akt signaling cascade. This leads to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1), which helps to resolve inflammation and protect against oxidative stress.

Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt P Nrf2 Nrf2 Akt->Nrf2 P Keap1 Keap1 Nrf2->Keap1 Dissociation ARE ARE Nrf2->ARE Binding Keap1->Nrf2 HO1 HO-1 Expression ARE->HO1 Cytoprotection Anti-inflammatory & Antioxidant Effects HO1->Cytoprotection MTT_Workflow Start Seed Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance (570 nm) Add_DMSO->Read Analyze Calculate IC50 Read->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Improving Homobutein Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Homobutein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural chalcone, a type of flavonoid, with the chemical formula C₁₆H₁₄O₅.[1] It is a potent dual inhibitor of Histone Deacetylases (HDACs) and Nuclear Factor-kappa B (NF-κB), exhibiting anticancer, anti-inflammatory, and antioxidant properties.[2] Like many hydrophobic compounds, this compound has poor solubility in aqueous solutions, which can be a significant hurdle for in vitro and in vivo studies, affecting bioavailability and experimental reproducibility.

Q2: What are the initial signs of solubility issues with this compound in my experiments?

Common indicators of poor solubility include:

  • Precipitation: Visible solid particles in your stock solution or after dilution into aqueous buffers or cell culture media.

  • Cloudiness or turbidity: A hazy appearance in the solution, indicating the formation of a fine suspension.

  • Inconsistent results: High variability in experimental data between replicates or different batches of the compound.

  • Low bioactivity: The compound appears less potent than expected, which may be due to a lower effective concentration in solution.

Q3: What are the recommended solvents for preparing a this compound stock solution?

Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. Commonly used solvents for this purpose include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

Q4: What is the maximum recommended concentration of organic solvents like DMSO in cell-based assays?

High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize cellular stress and off-target effects. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q5: How does pH affect the solubility of this compound?

The solubility of flavonoids like this compound can be influenced by the pH of the aqueous solution. Generally, their solubility is lowest near neutral pH and increases in more acidic or alkaline conditions. This is because the phenolic hydroxyl groups on the this compound molecule can be deprotonated at higher pH, forming more soluble phenolate ions.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility problems with this compound.

Problem 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Potential Cause Troubleshooting Step Expected Outcome
Supersaturation 1. Reduce the final concentration: Your target concentration may exceed the solubility limit of this compound in the aqueous medium. Perform a serial dilution to determine the maximum achievable concentration without precipitation.A clear solution at a lower concentration, establishing the working solubility limit.
2. Increase the solvent percentage in the final solution (with caution): If your experimental setup allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help keep the compound in solution. Always check for solvent toxicity in your specific cell line.Improved solubility, but requires validation of solvent effects on the assay.
3. Use a pre-warmed aqueous medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.Reduced precipitation upon initial mixing.
4. Vortex while diluting: Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid and uniform dispersion, which can prevent localized high concentrations and subsequent precipitation.A more homogenous and potentially clear solution.
Problem 2: The solution appears cloudy or forms a precipitate over time.
Potential Cause Troubleshooting Step Expected Outcome
Slow Precipitation 1. Prepare fresh dilutions for each experiment: Do not store diluted aqueous solutions of this compound for extended periods. Prepare them immediately before use.Minimized precipitation during the experiment.
2. Incorporate a solubilizing agent: Consider adding a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your buffer at a low concentration (e.g., 0.01-0.05%). Note: This is generally not suitable for cell-based assays due to potential cytotoxicity.Increased kinetic solubility and stability of the solution.
3. Adjust the pH of the buffer: If your experiment can tolerate it, adjusting the pH to be slightly more acidic or alkaline may improve solubility.[3][4]A stable, clear solution for the duration of the experiment.

Quantitative Data

Parameter Value Description
Molecular Weight 286.28 g/mol -
HDAC Inhibition IC₅₀ 190 µMThe half maximal inhibitory concentration against total Histone Deacetylases (Classes I, II, and IV).[2]
NF-κB Inhibition IC₅₀ 38 µMThe half maximal inhibitory concentration against TNFα-induced NF-κB activation.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 286.28)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and vortex mixer

Procedure:

  • Weigh out 2.86 mg of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until all the this compound powder is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Diluting this compound Stock Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock for a final assay, you can first dilute the stock 1:10 in medium to get a 1 mM intermediate solution.

  • Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. For example, add 10 µL of a 1 mM intermediate solution to 990 µL of medium in a well to get a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.

  • Gently mix the contents of the wells by pipetting or swirling the plate.

  • Always include a vehicle control in your experiment by adding the same final concentration of DMSO (without this compound) to control wells.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

G start Start: Solubility Issue (Precipitation/Cloudiness) prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous medium prep_stock->dilute observe Observe for precipitation dilute->observe success Success: Clear Solution observe->success No troubleshoot Troubleshoot Further observe->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc warm_medium Use pre-warmed (37°C) aqueous medium troubleshoot->warm_medium vortex Vortex during dilution troubleshoot->vortex adjust_ph Adjust buffer pH (if assay permits) troubleshoot->adjust_ph surfactant Add surfactant (non-cellular assays) troubleshoot->surfactant lower_conc->dilute warm_medium->dilute vortex->dilute adjust_ph->dilute surfactant->dilute

Caption: Troubleshooting workflow for this compound solubility issues.

Simplified Signaling Pathway: this compound Inhibition of NF-κB

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., TNFα) Stimulus Stimulus IKK IKK Complex Stimulus->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB releases IkB_p Phosphorylated IκB IkB_NFkB->IkB_p Nucleus Nucleus NFkB->Nucleus translocates to Degradation Proteasomal Degradation IkB_p->Degradation This compound This compound This compound->IKK inhibits (IC₅₀ = 38 µM) Transcription Inflammatory Gene Transcription Nucleus->Transcription activates

Caption: this compound inhibits the NF-κB signaling pathway.

Simplified Signaling Pathway: this compound Inhibition of HDAC

HDAC_Pathway Histone Histone Tail with Acetyl Group (Ac) HDAC HDAC Enzyme Histone->HDAC substrate Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone removes Acetyl Group Chromatin Condensed Chromatin (Transcriptionally Repressed) Deacetylated_Histone->Chromatin This compound This compound This compound->HDAC inhibits (IC₅₀ = 190 µM)

Caption: this compound inhibits Histone Deacetylase (HDAC) activity.

References

Technical Support Center: Troubleshooting Protein Aggregation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Homobutein" does not correspond to a known protein in the scientific literature. This guide will therefore use general principles of protein aggregation and troubleshooting strategies that are broadly applicable to various proteins prone to aggregation. The examples provided will be relevant to researchers, scientists, and drug development professionals working with such proteins.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of protein aggregation in experiments?

Protein aggregation can be triggered by a variety of factors that disrupt the stability of a protein's native conformation. These can be broadly categorized as:

  • Environmental Stressors: Exposure to extreme temperatures, non-optimal pH, or oxidative stress can lead to protein aggregation.[1] High temperatures can destabilize the non-covalent interactions that maintain a protein's structure, while pH values far from a protein's isoelectric point can alter its charge distribution, leading to aggregation.[1][2][3]

  • High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[2][4]

  • Mutations: Changes in the amino acid sequence of a protein can affect its folding and stability, potentially exposing hydrophobic regions that can interact with other molecules and cause aggregation.[1]

  • Issues with Protein Synthesis: Errors during the production of a protein can lead to misfolding and subsequent aggregation.[1]

  • Aging and Storage: Over time, proteins can naturally begin to misfold and aggregate.[1] Improper storage conditions, such as repeated freeze-thaw cycles, can also contribute to this problem.[2][4]

  • Mechanical Stress: Physical forces from processes like vortexing or extensive pipetting can induce protein unfolding and aggregation.[2]

Q2: How can I detect protein aggregation in my sample?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Observation: In severe cases, aggregation can be seen as visible particulate matter in the solution.[4]

  • Spectroscopy: Techniques like fluorescence spectroscopy and circular dichroism can monitor changes in a protein's conformation that are indicative of aggregation.[5]

  • Thioflavin T (ThT) Fluorescence Assay: This is a common method for detecting amyloid fibrils, a specific type of aggregate. ThT dye binds to these structures and exhibits a characteristic increase in fluorescence.[5][6]

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to identify the presence of high-molecular-weight aggregates.[7]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of aggregates.

  • Microscopy: High-resolution imaging techniques like electron microscopy (EM) and atomic force microscopy (AFM) provide direct visualization of aggregate structures.[5][8]

Troubleshooting Guides

Issue 1: My protein is aggregating during purification.

Potential Cause Troubleshooting Strategy
High Protein Concentration Maintain a low protein concentration during purification by increasing the sample volume during lysis and chromatography.[4]
Suboptimal Buffer Conditions Optimize the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI).[9] Adjust the ionic strength by trying different salt concentrations.[9]
Oxidation of Cysteine Residues Add a reducing agent like DTT or BME to your buffers to prevent the formation of non-native disulfide bonds.[4]
Temperature Instability Perform purification steps at a lower temperature (e.g., 4°C), but be aware that some proteins are unstable at this temperature.[4]
Presence of Contaminants Ensure high purity of your protein sample, as impurities can sometimes promote aggregation.[2]

Issue 2: My purified protein aggregates during storage.

Potential Cause Troubleshooting Strategy
Freeze-Thaw Cycles Aliquot your protein into smaller, single-use volumes to avoid repeated freezing and thawing.[4] Store at -80°C for long-term stability.[4]
Inappropriate Storage Buffer Add a cryoprotectant like glycerol (typically 10-20%) to your storage buffer to prevent aggregation during freezing.[4][10]
Long-Term Instability If the protein is inherently unstable, consider using it fresh or exploring options for lyophilization (freeze-drying).

Issue 3: I'm observing inconsistent results in my aggregation assays.

Potential Cause Troubleshooting Strategy
Variability in Starting Material Ensure your starting protein solution is consistently monomeric. This can be achieved by pre-treating the sample, for example, by size exclusion chromatography.
Assay Conditions Not Optimized Systematically vary parameters such as protein concentration, temperature, pH, and ionic strength to find the optimal conditions for reproducible aggregation.
Pipetting Errors Use precise pipetting techniques and consider using automated liquid handling for high-throughput assays to minimize variability.
Plate-to-Plate Variation Use high-quality microplates and ensure consistent incubation conditions across all experiments.

Experimental Protocols

Key Experiment: Thioflavin T (ThT) Fluorescence Assay for Monitoring Protein Aggregation

This protocol outlines a general procedure for using ThT to monitor the kinetics of amyloid fibril formation.

Materials:

  • Purified protein of interest

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Methodology:

  • Preparation of Protein Solution:

    • Prepare a stock solution of your protein in the desired assay buffer.

    • Ensure the initial protein solution is monomeric by a suitable method (e.g., SEC).

    • Determine the protein concentration accurately (e.g., by UV-Vis spectroscopy).

  • Assay Setup:

    • In each well of the 96-well plate, add your protein solution to the desired final concentration.

    • Include negative controls (buffer only) and positive controls (if available).

    • Add ThT to each well to a final concentration of 10-20 µM.

  • Incubation and Measurement:

    • Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C).

    • Set the fluorometer to take readings at regular intervals (e.g., every 15-30 minutes).

    • Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

    • Shake the plate briefly before each reading to ensure a homogenous solution.

  • Data Analysis:

    • Subtract the fluorescence of the buffer-only control from all readings.

    • Plot the fluorescence intensity against time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, representing the nucleation, elongation, and saturation of fibril formation, respectively.

Visualizations

Troubleshooting Workflow for Protein Aggregation start Protein Aggregation Observed check_purification During Purification? start->check_purification check_storage During Storage? check_purification->check_storage No pur_conc High Concentration? check_purification->pur_conc Yes check_assay Inconsistent Assay Results? check_storage->check_assay No storage_freeze Freeze-Thaw Cycles? check_storage->storage_freeze Yes assay_start Variable Starting Material? check_assay->assay_start Yes pur_buffer Suboptimal Buffer? pur_conc->pur_buffer No sol_pur_conc Lower Protein Concentration pur_conc->sol_pur_conc Yes pur_redox Oxidation? pur_buffer->pur_redox No sol_pur_buffer Optimize pH and Ionic Strength pur_buffer->sol_pur_buffer Yes sol_pur_redox Add Reducing Agents pur_redox->sol_pur_redox Yes storage_buffer Inappropriate Buffer? storage_freeze->storage_buffer No sol_storage_freeze Aliquot Samples storage_freeze->sol_storage_freeze Yes sol_storage_buffer Add Cryoprotectants storage_buffer->sol_storage_buffer Yes assay_cond Unoptimized Conditions? assay_start->assay_cond No sol_assay_start Ensure Monomeric Start assay_start->sol_assay_start Yes sol_assay_cond Systematic Optimization assay_cond->sol_assay_cond Yes

Caption: A flowchart for troubleshooting common protein aggregation issues.

Factors Influencing Protein Aggregation center Protein Aggregation temp Temperature temp->center ph pH ph->center concentration Concentration concentration->center ionic Ionic Strength ionic->center mutations Mutations mutations->center storage Storage Conditions storage->center mechanical Mechanical Stress mechanical->center oxidation Oxidation oxidation->center

Caption: Key factors that can contribute to protein aggregation.

References

Technical Support Center: Homobutein Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Homobutein research. This resource provides in-depth answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolism important?

A: this compound is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine and cysteine.[1] Its metabolic pathways are central to cellular methylation reactions and the synthesis of key molecules. Dysregulation leading to elevated this compound levels, a condition known as hyperhomobuteinemia, is an independent risk factor for various diseases, making its study crucial for drug development and diagnostics.[2]

Q2: What are the primary degradation pathways for this compound?

A: this compound is primarily catabolized through two major pathways:

  • The Transsulfuration Pathway: This irreversible pathway converts this compound to cysteine. The first and rate-limiting step is catalyzed by the enzyme Cystathionine β-synthase (CBS), which condenses this compound with serine to form cystathionine.[3] Cystathionine is then cleaved by Cystathionine γ-lyase (CTH) to produce cysteine, α-ketobutyrate, and ammonia. This pathway is predominant when methionine levels are high.

  • The Remethylation Pathway: This pathway remethylates this compound back to methionine. This is accomplished by one of two enzymes: Methionine Synthase (MS), which uses vitamin B12 as a cofactor and 5-methyltetrahydrofolate (a derivative of folate) as a methyl donor, or Betaine-Homobutein Methyltransferase (BHMT), which uses betaine as the methyl donor.[4][5]

Q3: Which cofactors are essential for this compound-metabolizing enzymes?

A: Several vitamins are crucial cofactors for the enzymes involved in this compound degradation. Deficiencies in these vitamins can lead to elevated this compound levels.[1][6]

  • Vitamin B6 (Pyridoxal Phosphate): A required cofactor for Cystathionine β-synthase (CBS) in the transsulfuration pathway.[4]

  • Vitamin B12 (Cobalamin): An essential cofactor for Methionine Synthase (MS) in the remethylation pathway.[4][7]

  • Folate (Vitamin B9): The active form, 5-methyltetrahydrofolate, is the methyl donor for the MS-catalyzed remethylation reaction.[4][7]

  • Riboflavin (Vitamin B2): As FAD, it is a cofactor for Methylenetetrahydrofolate Reductase (MTHFR), the enzyme that produces 5-methyltetrahydrofolate.[7]

Q4: What is the clinical significance of elevated this compound levels?

A: Elevated plasma this compound, or hyperhomobuteinemia, is recognized as an independent risk factor for cardiovascular disease, including coronary artery disease and stroke.[2][7] It has also been associated with neurological conditions and developmental issues.[8] Therefore, laboratory measurement of this compound is a key diagnostic and monitoring tool.[9]

Signaling Pathway Diagrams

Homobutein_Degradation_Pathways cluster_remethylation Remethylation Pathway cluster_transsulfuration Transsulfuration Pathway Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylthis compound (SAH) SAM->SAH Hcy This compound SAH->Hcy Hcy->Met Cystathionine Cystathionine Hcy->Cystathionine MS MS (B12-dependent) Hcy->MS BHMT BHMT Hcy->BHMT CBS CBS (B6-dependent) Hcy->CBS Cys Cysteine Cystathionine->Cys CTH CTH Cystathionine->CTH THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF Methyl_THF 5-Methyl-THF MTHF->Methyl_THF MTHFR MTHFR (B2-dependent) MTHF->MTHFR Methyl_THF->THF Methyl_THF->MS Betaine Betaine DMG Dimethylglycine Betaine->DMG Betaine->BHMT MS->Met MTHFR->Methyl_THF BHMT->Met CBS->Cystathionine CTH->Cys CBS_Assay_Troubleshooting Start Low/No CBS Activity Check_PLP Is fresh Vitamin B6 (PLP) in the reaction buffer? Start->Check_PLP Add_PLP Add 10-50 µM PLP. Protect from light. Check_PLP->Add_PLP No Check_SAM Is the allosteric activator (SAM) present? Check_PLP->Check_SAM Yes Add_PLP->Check_SAM Add_SAM Add 100-300 µM SAM. Use fresh solution. Check_SAM->Add_SAM No Check_Reducing Is a reducing agent (DTT) in the buffer? Check_SAM->Check_Reducing Yes Add_SAM->Check_Reducing Add_Reducing Add 1-5 mM DTT to lysis and reaction buffers. Check_Reducing->Add_Reducing No Check_Enzyme Is the enzyme/lysate fresh and properly stored? Check_Reducing->Check_Enzyme Yes Add_Reducing->Check_Enzyme Prep_Enzyme Use fresh enzyme prep with protease inhibitors. Avoid freeze-thaw cycles. Check_Enzyme->Prep_Enzyme No Success Assay Should Work Check_Enzyme->Success Yes Prep_Enzyme->Success Homobutein_Quantification_Workflow cluster_preanalytical Pre-Analytical Steps cluster_analytical Analytical Steps Collect 1. Collect Blood (EDTA/Citrate tube, on ice) Centrifuge 2. Centrifuge (within 1 hour) Collect->Centrifuge Store 3. Aliquot & Store Plasma (-80°C, avoid freeze-thaw) Centrifuge->Store Thaw 4. Thaw Samples (on ice) Store->Thaw Reduce 5. Reduce Disulfides (Add DTT/TCEP, 37°C) Thaw->Reduce Enzyme 6. Enzymatic Reaction (Add this compound-specific enzyme) Reduce->Enzyme Develop 7. Develop Signal (Add probe/developer solution) Enzyme->Develop Detect 8. Detect Signal (Fluor/Absorbance) Develop->Detect Calculate 9. Calculate Concentration (vs. Standard Curve) Detect->Calculate

References

Technical Support Center: Homobutein Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from homobutein in their biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a type of chalcone, a class of plant-derived polyphenolic compounds. It is known to possess potent antioxidant and enzyme-inhibiting properties. These characteristics can lead to interference in various biochemical assays through several mechanisms:

  • Enzyme Inhibition: this compound can act as a competitive inhibitor for some enzymes. For example, it has been shown to be a potent, nearly competitive inhibitor of mushroom tyrosinase.[1] This means it can bind to the active site of an enzyme, competing with the intended substrate and leading to falsely low activity readings.

  • Antioxidant Activity: As a strong antioxidant, this compound can interfere with assays that involve redox reactions.[1] This is particularly relevant for assays that use enzymes like horseradish peroxidase (HRP) or generate reactive oxygen species (ROS), as this compound can scavenge these molecules and reduce the expected signal.

  • Non-Specific Protein Binding: Polyphenols, including chalcones, can bind non-specifically to proteins, which may alter the conformation and function of antibodies and enzymes in your assay, potentially leading to either false positive or false negative results.

  • Fluorescence Quenching: The phenolic structure of this compound can lead to quenching of fluorescence signals in assays that use fluorescent probes. This occurs when this compound absorbs the excitation energy or interacts with the excited fluorophore, reducing the emitted light and leading to an underestimation of the signal.[2]

Q2: Which types of assays are most likely to be affected by this compound interference?

Based on its chemical properties, this compound may interfere with a range of assays, including:

  • Enzyme Activity Assays: Particularly those where this compound can act as a competitive inhibitor.

  • ELISAs and other Immunoassays using HRP: The antioxidant activity of this compound can interfere with the HRP-catalyzed substrate conversion, leading to reduced signal.

  • Fluorescence-Based Assays: Due to potential fluorescence quenching.

  • Cell Viability Assays: Some colorimetric assays for cell viability, such as those using neutral red, can be affected by polyphenols, leading to false positive results.[3]

  • Assays Measuring Oxidative Stress: this compound's antioxidant properties will directly interfere with the measurement of ROS.

Q3: What are the typical signs of this compound interference in my experimental results?

Suspect interference if you observe:

  • Inconsistent or non-reproducible results.

  • A dose-dependent inhibition of an enzyme that is not your target.

  • Lower than expected signals in HRP-based detection systems.

  • Reduced fluorescence intensity in the presence of your sample.

  • Results that are inconsistent with other assays or the expected biological activity.

  • Non-parallel dilution curves in immunoassays. [4]

Troubleshooting Guide

Problem: My enzyme activity is unexpectedly low in the presence of a sample containing this compound.

Possible Cause Troubleshooting Step
Competitive Inhibition Increase the concentration of the enzyme's substrate. If the inhibition is competitive, a higher substrate concentration should overcome the effect of the inhibitor.
Perform a full kinetic analysis (e.g., Lineweaver-Burk plot) to confirm the mechanism of inhibition.
Non-specific Inhibition Run a control experiment with a structurally unrelated enzyme to see if the inhibitory effect is specific to your enzyme of interest.

Problem: I am seeing a weak signal in my HRP-based ELISA or Western blot.

Possible Cause Troubleshooting Step
Antioxidant Interference Perform a spike-and-recovery experiment. Add a known amount of your analyte to a sample containing this compound and to a control sample. A lower-than-expected recovery in the this compound sample suggests interference.
Include a control where you add this compound directly to the HRP substrate solution to see if it directly inhibits the colorimetric or chemiluminescent reaction.
Consider using an alternative enzyme conjugate that is not based on a redox reaction.

Problem: My fluorescence-based assay shows a decrease in signal with my this compound-containing sample.

Possible Cause Troubleshooting Step
Fluorescence Quenching Measure the fluorescence of your sample in the absence of the fluorescent probe to check for background fluorescence or quenching effects.
Perform a control experiment by adding this compound to a solution containing only the fluorescent dye to directly assess quenching.
Consider using a fluorescent probe with different excitation and emission wavelengths.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against mushroom tyrosinase, providing an example of its potential for enzyme inhibition.

Enzyme Inhibition Type Inhibitory Constant (KI) IC50 (at 1 mM substrate)
Mushroom Tyrosinase (monophenolase)Nearly Competitive2.76 ± 0.70 µM14.78 ± 1.05 µM
Mushroom Tyrosinase (diphenolase)Nearly Competitive2.50 ± 1.56 µM12.36 ± 2.00 µM

Data from: Potent Antioxidant and Anti-Tyrosinase Activity of Butein and this compound Probed by Molecular Kinetic and Mechanistic Studies.

Experimental Protocols

1. Protocol for Removal of Polyphenols using Polyvinylpolypyrrolidone (PVPP)

This protocol is adapted from a method for rapidly removing polyphenols from plant extracts and can be used to create a polyphenol-free sample for use as a negative control.[1][5]

Materials:

  • Polyvinylpolypyrrolidone (PVPP) powder

  • 1 mL syringe

  • Glass wool or filter paper

  • Centrifuge

Method:

  • Prepare a PVPP column by plugging the bottom of a 1 mL syringe with a small amount of glass wool or a small circle of filter paper.

  • Pack the syringe with PVPP powder. The amount of PVPP will depend on the concentration of polyphenols in your sample and should be optimized empirically. Start with approximately 0.1 g of PVPP.

  • Load your sample extract (e.g., 500 µL) onto the top of the PVPP column.

  • Place the syringe into a centrifuge tube.

  • Centrifuge at 2000 x g for 10 minutes.

  • Collect the supernatant. This is your polyphenol-depleted sample.

  • Analyze the polyphenol-depleted sample in your assay alongside the untreated sample to determine if the observed effect was due to polyphenols.

2. Protocol for a Spike-and-Recovery Experiment to Detect Interference

This protocol helps to determine if a substance in your sample matrix is interfering with the accurate quantification of your analyte.

Materials:

  • Your sample containing the suspected interfering substance (e.g., this compound).

  • A control matrix sample without the interfering substance.

  • A concentrated stock solution of your purified analyte.

Method:

  • Prepare three sets of samples:

    • Sample A: Your sample containing the suspected interfering substance.

    • Sample B: The control matrix sample.

    • Sample C: The control matrix sample "spiked" with a known concentration of your analyte. The amount of analyte added should be within the linear range of your assay.

    • Sample D: Your sample containing the suspected interfering substance, also "spiked" with the same concentration of analyte as Sample C.

  • Perform your assay on all four samples.

  • Calculate the recovery using the following formula:

    • % Recovery = [(Concentration in D - Concentration in A) / (Concentration in C - Concentration in B)] * 100

  • A recovery significantly different from 100% (e.g., <80% or >120%) indicates the presence of interference.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis cluster_conclusion Conclusion raw_sample Sample Containing This compound pvpp PVPP Treatment (Protocol 1) raw_sample->pvpp assay Perform Assay raw_sample->assay treated_sample Polyphenol-Depleted Sample pvpp->treated_sample treated_sample->assay raw_result Result with This compound assay->raw_result treated_result Result without This compound assay->treated_result compare Compare Results raw_result->compare treated_result->compare interference Interference Confirmed compare->interference Results Differ no_interference No Interference compare->no_interference Results Similar

Caption: Workflow for identifying polyphenol interference.

signaling_pathway cluster_enzyme Enzyme Assay E Enzyme ES Enzyme-Substrate Complex E->ES + S EH Enzyme-Homobutein Complex E->EH + H S Substrate P Product ES->E + P H This compound EH->E Reversible Binding

Caption: Competitive inhibition by this compound.

logical_relationship start Unexpected Assay Result q1 Is the sample known to contain polyphenols like This compound? start->q1 q2 Is the assay based on enzymatic redox reactions (e.g., HRP)? q1->q2 Yes no_interference Interference less likely, check other assay parameters. q1->no_interference No q3 Is it a fluorescence-based assay? q2->q3 No a1 Consider antioxidant interference. q2->a1 Yes q4 Is it an enzyme activity assay? q3->q4 No a2 Consider fluorescence quenching. q3->a2 Yes a3 Consider competitive inhibition. q4->a3 Yes q4->no_interference No end_node Implement appropriate control experiments. a1->end_node a2->end_node a3->end_node

Caption: Troubleshooting decision tree.

References

ensuring Homobutein stability under physiological pH.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the stability of Homobutein, particularly under physiological pH conditions (pH 7.2-7.4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability at physiological pH a concern?

This compound is a natural chalcone, a type of flavonoid found in various plants.[1][2] Its chemical formula is C₁₆H₁₄O₅.[2][3] It is recognized for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer effects, primarily through the dual inhibition of HDACs and NF-κB.[1][4][5]

Ensuring its stability at physiological pH is critical for the validity and reproducibility of in vitro and in vivo experiments. Degradation can lead to a loss of biological activity, the formation of confounding byproducts, and inaccurate experimental results. Like many polyhydroxylated chalcones, its structure is susceptible to degradation through oxidation and pH-dependent reactions.[6][7]

Q2: What are the primary factors that can affect this compound stability in my experiments?

Several factors can compromise the stability of this compound in aqueous solutions at physiological pH:

  • pH: While stable in a range, extreme pH values can catalyze hydrolysis or other degradation reactions. Chalcones can be particularly unstable under alkaline conditions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially given this compound's antioxidant properties.[7]

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[8]

  • Buffer Composition: Certain buffer components can interact with this compound or catalyze its degradation. For example, phosphate buffers can sometimes precipitate with divalent cations.[9]

cluster_factors Factors Affecting this compound Stability This compound This compound (Aqueous Solution) Degradation Degradation (Loss of Activity) This compound->Degradation leads to pH pH (e.g., > 8.0) pH->Degradation Oxygen Dissolved O₂ Oxygen->Degradation Light Light Exposure (UV, Ambient) Light->Degradation Temp Temperature Temp->Degradation Buffer Buffer Choice Buffer->Degradation

Caption: Key environmental factors influencing this compound degradation.

Q3: How should I prepare and store this compound stock solutions?

To maximize stability, stock solutions should be prepared in an appropriate organic solvent and stored under optimal conditions.

  • Solvent Selection: this compound is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[5] For biological experiments, DMSO is the most common choice.

  • Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Minimize exposure to air by capping the vial immediately.

  • Storage: Store the stock solution as small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[5] Protect from light by using amber vials or wrapping them in foil.

Q4: Which buffers are recommended for experiments with this compound at physiological pH?

The choice of buffer is critical. Buffers should be selected based on their pKa, which should be close to the desired experimental pH, and their lack of interaction with the compound. Common biological buffers like HEPES and MOPS are often suitable for maintaining pH in cell culture environments.[10][11]

Buffer SystemOptimal pH RangeKey Considerations
Phosphate (PBS) 5.8 – 8.0Matches physiological ionic strength. Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺). Minimal pH change during freezing.[9][12]
HEPES 6.8 – 8.2Commonly used in cell culture.[10] Can generate reactive oxygen species when exposed to light.
Tris 7.0 – 9.0Often used for protein research and electrophoresis. pH is highly temperature-dependent.[11]
MOPS 6.5 – 7.9Suitable for research with bacteria and eukaryotic cells.[11]

Q5: How can I monitor the stability of this compound in my experimental setup?

A stability study using High-Performance Liquid Chromatography (HPLC) is the most reliable method. This involves incubating this compound under your specific experimental conditions (buffer, temperature, etc.) and measuring its concentration at various time points. A decrease in the peak area corresponding to this compound indicates degradation.

Troubleshooting Guide

Issue: I'm observing a rapid loss of biological activity in my cell culture experiment.

This is a common issue that often points to compound instability in the culture medium.

start Loss of this compound Activity in Cell Culture check_stock Is the stock solution old or frequently thawed? start->check_stock new_stock Action: Prepare fresh stock solution from powder. check_stock->new_stock Yes check_media Is the final DMSO concentration >0.5%? check_stock->check_media No end Problem Resolved new_stock->end reduce_dmso Action: Lower final DMSO concentration. check_media->reduce_dmso Yes check_stability Have you run a stability test in your specific medium? check_media->check_stability No reduce_dmso->end run_hplc Action: Perform HPLC stability assay. Consider adding antioxidants (e.g., ascorbic acid) or working under low-oxygen conditions. check_stability->run_hplc No check_stability->end Yes run_hplc->end

Caption: Troubleshooting flowchart for loss of this compound activity.

Issue: My this compound working solution has changed color (e.g., turned yellow/brown).

Color change is often a visual indicator of oxidative degradation. The formation of oxidized products can alter the chromophore of the molecule.

  • Cause: Likely oxidation due to exposure to air and/or light.

  • Solution:

    • Prepare fresh working solutions immediately before use.

    • Use degassed buffers to minimize dissolved oxygen.

    • Protect the solution from light at all stages of the experiment.

    • Consider performing experiments under a nitrogen or argon atmosphere if the problem persists.

Issue: I'm observing a precipitate in my this compound working solution.

Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer.

  • Cause: this compound has poor water solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, it can crash out of solution.

  • Solution:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible while maintaining solubility.

    • Add the this compound stock solution to the aqueous buffer slowly while vortexing to facilitate mixing.

    • Perform a solubility test to determine the maximum soluble concentration of this compound in your specific experimental buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), amber glass vials, precision balance.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microfuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM). c. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes in amber, tightly-sealed vials to minimize freeze-thaw cycles. e. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: HPLC-Based Stability Assessment of this compound

This protocol provides a framework for assessing stability. Specific parameters (e.g., column, mobile phase) may need optimization.

  • Objective: To quantify the concentration of this compound over time in a specific buffer at a set temperature.

  • Materials:

    • This compound stock solution (in DMSO).

    • Experimental buffer (e.g., PBS, pH 7.4).

    • HPLC system with a UV detector.

    • C18 HPLC column.

    • Acetonitrile (ACN) and water (HPLC grade), with 0.1% formic acid or trifluoroacetic acid.

  • Procedure: a. Preparation: i. Prepare the experimental buffer and bring it to the desired temperature (e.g., 37°C). ii. Prepare the this compound working solution by diluting the stock solution into the pre-warmed buffer to a final concentration (e.g., 20 µM). b. Time Course Analysis: i. Immediately after preparation (t=0), take an aliquot of the working solution and inject it into the HPLC system. ii. Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light). iii. Take aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours) and inject them into the HPLC. c. HPLC Method: i. Mobile Phase: A gradient of ACN and water (both with 0.1% formic acid). For example, a linear gradient from 10% to 90% ACN over 15 minutes. ii. Flow Rate: 1.0 mL/min. iii. Detection: Monitor at a wavelength where this compound has maximum absorbance (determine by UV-Vis scan). iv. Analysis: Integrate the peak area of this compound at each time point. Plot the percentage of the initial peak area remaining versus time to determine the degradation rate.

cluster_workflow Workflow for HPLC Stability Assay prep_buffer 1. Prepare and pre-warm experimental buffer (pH 7.4, 37°C) prep_solution 2. Prepare this compound working solution prep_buffer->prep_solution t0_inject 3. Inject t=0 sample into HPLC prep_solution->t0_inject incubate 4. Incubate solution under experimental conditions t0_inject->incubate timepoint_inject 5. Inject samples at various time points (e.g., 1, 2, 4, 8, 24h) incubate->timepoint_inject analyze 6. Analyze peak area vs. time timepoint_inject->analyze result Determine Degradation Rate analyze->result

Caption: Experimental workflow for assessing this compound stability via HPLC.

References

overcoming resistance to Homobutein in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Homobutein Resistance Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the RAF-alpha kinase, a critical component of the MAPK/ERK signaling pathway. By binding to the ATP-binding pocket of RAF-alpha, this compound prevents its activation, leading to the downstream inhibition of MEK and ERK phosphorylation. This ultimately results in decreased cell proliferation and apoptosis in cancer cells with a constitutively active RAS-MAPK pathway.

Q2: What are the most common mechanisms of acquired resistance to this compound?

A2: Several mechanisms of acquired resistance to this compound have been identified. The most prevalent are:

  • Target Alteration: Point mutations in the RAF-alpha gene that reduce the binding affinity of this compound.

  • Bypass Pathway Activation: Upregulation of parallel signaling pathways, most commonly the PI3K/AKT/mTOR pathway, which provides alternative pro-survival signals.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), which actively pump this compound out of the cell.

Q3: Are there known biomarkers to predict this compound resistance?

A3: While research is ongoing, potential biomarkers for predicting this compound resistance include pre-existing mutations in downstream components of the PI3K/AKT pathway (e.g., PTEN loss or PIK3CA mutations) and high baseline expression levels of ABC transporters. Routine screening for RAF-alpha mutations is also recommended.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line

If you observe a rightward shift in the dose-response curve (an increase in the IC50 value) for this compound in your cancer cell line, it may indicate the development of acquired resistance.

Troubleshooting Workflow:

G start Decreased this compound Sensitivity Observed (IC50 ↑) check_culture 1. Verify Cell Culture Integrity (Mycoplasma test, cell line authentication) start->check_culture sequence_raf 2. Sequence RAF-alpha Gene (Sanger or NGS) check_culture->sequence_raf mutation_found RAF-alpha Mutation Detected? sequence_raf->mutation_found pathway_analysis 3. Analyze Bypass Pathways (Western Blot for p-AKT, p-mTOR) bypass_active PI3K/AKT Pathway Activated? pathway_analysis->bypass_active efflux_pump 4. Assess Drug Efflux (qRT-PCR for ABCB1, Rhodamine 123 assay) efflux_high ABCB1 Expression Increased? efflux_pump->efflux_high mutation_found->pathway_analysis No solution_mutation Solution: Consider 2nd generation RAF-alpha inhibitors. mutation_found->solution_mutation Yes bypass_active->efflux_pump No solution_bypass Solution: Combine this compound with a PI3K/AKT inhibitor. bypass_active->solution_bypass Yes solution_efflux Solution: Co-administer with an ABCB1 inhibitor (e.g., Verapamil). efflux_high->solution_efflux Yes unclear Resistance mechanism unclear. Consider multi-omics analysis. efflux_high->unclear No

Caption: Troubleshooting workflow for decreased this compound sensitivity.

Issue 2: Inconsistent Results in Combination Therapy Experiments

When combining this compound with other inhibitors (e.g., a PI3K inhibitor), you may observe high variability or antagonistic effects.

Possible Causes and Solutions:

  • Suboptimal Dosing: The concentration of one or both drugs may be too high, leading to off-target toxicity. A checkerboard assay is recommended to determine synergistic concentrations.

  • Incorrect Sequencing: The order of drug administration can be critical. Test simultaneous administration versus sequential administration (e.g., this compound for 24 hours followed by the second agent, and vice versa).

  • Pharmacokinetic Interactions: One drug may alter the metabolism or stability of the other. While less common in vitro, ensure media changes are consistent.

Data Presentation: Combination Therapy Synergy

The following table shows representative data from a checkerboard assay combining this compound with "PI3K-Inhibitor B" in a this compound-resistant cell line (H-R cells). The Bliss synergy score is calculated to quantify the interaction.

This compound (nM)PI3K-Inhibitor B (nM)% Inhibition (Observed)% Inhibition (Expected)Bliss Synergy Score
10015.215.20.0
02022.522.50.0
102058.934.124.8 (Synergistic)
50035.135.10.0
010045.845.80.0
5010085.364.820.5 (Synergistic)
20040091.090.01.0 (Additive)

A Bliss Synergy Score > 10 is generally considered synergistic.

Experimental Protocols

Protocol 1: Western Blot Analysis for Bypass Pathway Activation

This protocol is used to detect the activation of the PI3K/AKT pathway as a potential resistance mechanism.

Methodology:

  • Cell Lysis: Treat this compound-sensitive (parental) and this compound-resistant (H-R) cells with this compound (e.g., 100 nM) for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-Actin), diluted according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Signaling Pathway Diagram:

G cluster_0 RAS-MAPK Pathway cluster_1 PI3K-AKT Bypass Pathway RAS RAS RAF_alpha RAF_alpha RAS->RAF_alpha Activates MEK MEK RAF_alpha->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation ERK->Proliferation This compound This compound This compound->RAF_alpha Inhibits RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation PI3K_Inhibitor PI3K_Inhibitor PI3K_Inhibitor->PI3K Inhibits

Caption: Key signaling pathways involved in this compound action and resistance.

Protocol 2: qRT-PCR for ABCB1 Transporter Expression

This protocol quantifies the mRNA expression of the ABCB1 gene, which encodes the MDR1 drug efflux pump.

Methodology:

  • RNA Extraction: Extract total RNA from parental and H-R cells using an RNA isolation kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers for ABCB1 and a housekeeping gene (e.g., GAPDH).

    • Recommended Primer Sequences:

      • ABCB1 Forward: 5'-GGCAGCAATCAGACAGGATGT-3'

      • ABCB1 Reverse: 5'-AGACATTCCTCCAGGCATCCA-3'

      • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of ABCB1 in H-R cells compared to parental cells using the ΔΔCt method, normalized to the housekeeping gene.

Data Presentation: Gene Expression Analysis

Cell LineTarget GeneAverage CtΔCt (Target - GAPDH)ΔΔCt (vs. Parental)Fold Change (2^-ΔΔCt)
ParentalGAPDH18.5--1.0
ParentalABCB126.27.70.01.0
H-R Clone 1GAPDH18.3--1.0
H-R Clone 1ABCB121.43.1-4.624.2
H-R Clone 2GAPDH18.6--1.0
H-R Clone 2ABCB120.82.2-5.545.3

This data indicates a significant upregulation of ABCB1 mRNA in the this compound-resistant (H-R) clones.

minimizing off-target effects of Homobutein in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homobutein. The information provided aims to help minimize and understand potential off-target effects in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known cellular activities of this compound?

This compound is primarily recognized for two main biological activities:

  • Tyrosinase Inhibition: It acts as a potent, nearly competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase, an essential enzyme in melanin synthesis.[1][2]

  • Antioxidant Activity: this compound exhibits chain-breaking antioxidant properties, although it is considered less potent than the related compound, butein.[1][3] Its antioxidant effects can be attributed to its ability to trap peroxyl radicals.[1]

Additionally, this compound has demonstrated anti-cancer and anti-inflammatory properties, though the specific molecular mechanisms are less characterized than for the related chalcone, butein.[1]

Q2: What are the known off-target effects of this compound?

Currently, there is limited specific information in the scientific literature detailing the off-target protein binding of this compound. The term "off-target effects" in the context of this compound studies often refers to its broader biological activities beyond a single intended purpose. For instance, if a researcher is using this compound solely as a tyrosinase inhibitor, its antioxidant or anti-inflammatory effects could be considered "off-target" in that specific experimental context.

Q3: My cells are showing unexpected phenotypes after this compound treatment. What could be the cause?

Unexpected cellular responses to this compound could arise from several factors:

  • Antioxidant Effects: The compound's ability to scavenge reactive oxygen species (ROS) can influence various signaling pathways, cell viability, and gene expression.[1][3]

  • Anti-inflammatory Activity: this compound may modulate inflammatory pathways. The related compound butein is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4][5][6] It is plausible that this compound has similar effects.

  • Interaction with Cellular Thiols: Chalcones, the class of compounds this compound belongs to, can react with cellular thiols like glutathione, potentially altering cellular redox balance and interacting with proteins.[7][8]

  • Unidentified Protein Targets: Like many small molecules, this compound may bind to other, as-yet-unidentified protein targets within the cell.

Q4: How can I minimize the chances of observing off-target effects in my experiments?

To enhance the specificity of your experiments with this compound, consider the following strategies:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to achieve your desired primary effect (e.g., tyrosinase inhibition). This minimizes the likelihood of engaging lower-affinity off-target interactions.

  • Use of Controls:

    • Negative Control: Include a structurally similar but inactive compound, if available.

    • Positive Controls: For antioxidant or anti-inflammatory studies, use well-characterized compounds to compare the magnitude of the effect.

  • Time-Course Experiments: Observe cellular effects at different time points to distinguish between immediate (potentially direct) and delayed (potentially secondary or off-target) responses.

  • Target-Specific Rescue Experiments: If you are studying a specific pathway, attempt to rescue the phenotype by overexpressing the target protein or adding a downstream component of the pathway.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in cell viability or proliferation. This compound's antioxidant or anti-cancer properties may be influencing cell health independent of the intended target. Chalcones have been shown to induce apoptosis in some cancer cell lines.[9]Perform a dose-response curve to determine the IC50 for cytotoxicity in your cell line. Use concentrations well below the cytotoxic threshold for your experiments. Assess markers of apoptosis (e.g., caspase activation, Annexin V staining) to determine if this is the mechanism of cell death.
Alterations in inflammatory signaling pathways. This compound may be inhibiting pro-inflammatory pathways like NF-κB, similar to butein.[4][6]Measure the activation of key inflammatory mediators (e.g., phosphorylation of IκBα, nuclear translocation of p65, expression of pro-inflammatory cytokines).[5][6]
Results are inconsistent across experiments. This compound may be unstable in your cell culture medium or reactive with media components.Prepare fresh stock solutions of this compound for each experiment. Minimize exposure of stock solutions to light and air. Test the stability of this compound in your specific cell culture medium over the time course of your experiment using analytical methods like HPLC.
Difficulty in attributing the observed effect to a specific target. This compound has multiple known biological activities that can be difficult to separate in a complex cellular environment.Employ advanced target identification methods such as a Cellular Thermal Shift Assay (CETSA) or quantitative proteomics with a biotin-tagged this compound probe to identify direct binding partners.

Quantitative Data Summary

Table 1: Tyrosinase Inhibition by this compound

ParameterValueEnzyme SourceSubstrateReference
IC50 (Monophenolase) 14.78 ± 1.05 µMMushroom TyrosinaseL-tyrosine (1 mM)[1][2]
IC50 (Diphenolase) 12.36 ± 2.00 µMMushroom TyrosinaseL-DOPA (1 mM)[1][2]
Ki (Monophenolase) 2.76 ± 0.70 µMMushroom TyrosinaseL-tyrosine[1][2]
Ki (Diphenolase) 2.50 ± 1.56 µMMushroom TyrosinaseL-DOPA[1][2]

Table 2: Antioxidant Activity of this compound

AssayParameterValueReference
Inhibited Autoxidation of Methyl Linoleate kinh(2.8 ± 0.9) x 103 M-1s-1[1][2]

Experimental Protocols

Cellular Tyrosinase Inhibition Assay

This protocol is adapted for measuring the inhibition of cellular tyrosinase activity.

Materials:

  • Cell line expressing tyrosinase (e.g., B16F10 melanoma cells)

  • Cell lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)

  • L-DOPA solution (2 mM in 50 mM sodium phosphate buffer, pH 6.8)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time.

  • Wash the cells with cold PBS and lyse them in cell lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add a standardized amount of protein lysate to each well.

  • Add the L-DOPA solution to initiate the reaction.

  • Immediately measure the absorbance at 475 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C using a microplate reader.

  • Calculate the rate of dopachrome formation (change in absorbance over time).

  • Determine the percentage of tyrosinase inhibition for each this compound concentration relative to the vehicle control.

Cellular Antioxidant Activity Assay (DCFH-DA Assay)

This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS).

Materials:

  • Cell line of interest

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • An agent to induce oxidative stress (e.g., H2O2 or tert-butyl hydroperoxide)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Remove the media and load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Induce oxidative stress by adding a ROS-inducing agent (e.g., 100 µM H2O2) to the cells.

  • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at various time points.

  • Calculate the percentage reduction in ROS for each this compound concentration compared to the control treated only with the ROS-inducing agent.

Advanced Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular environment.[10][11][12]

Materials:

  • Cell line of interest

  • This compound

  • PBS and lysis buffer

  • Antibody specific to the putative target protein

  • Equipment for Western blotting or ELISA

Procedure:

  • Culture cells to a sufficient density.

  • Treat the cells with this compound or a vehicle control for a specified duration.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or ELISA.

  • A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Troubleshooting cluster_mechanistic Mechanistic Investigation cluster_advanced Advanced Target ID phenotype Unexpected Cellular Phenotype Observed dose_response Dose-Response Analysis phenotype->dose_response Is it dose-dependent? controls Use of Appropriate Controls phenotype->controls Is it specific? time_course Time-Course Experiment phenotype->time_course When does it occur? antioxidant_assay Cellular Antioxidant Assay dose_response->antioxidant_assay inflammation_assay Inflammatory Pathway Analysis (e.g., NF-κB) controls->inflammation_assay cetsa Cellular Thermal Shift Assay (CETSA) time_course->cetsa proteomics Quantitative Proteomics (with tagged probe) antioxidant_assay->proteomics inflammation_assay->proteomics nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition stimulus e.g., TNF-α, LPS ikk IKK Complex stimulus->ikk activates ikb IκBα ikk->ikb phosphorylates nfk_b NF-κB (p50/p65) ikb->nfk_b releases nfk_b_nuc NF-κB nfk_b->nfk_b_nuc translocates gene_expression Pro-inflammatory Gene Expression nfk_b_nuc->gene_expression induces butein_like Butein/Homobutein-like Activity butein_like->ikk inhibits target_id_workflow start Hypothesize Direct Target Engagement cetsa_exp Perform Cellular Thermal Shift Assay (CETSA) start->cetsa_exp Hypothesis Testing probe_synthesis Synthesize Biotin-tagged This compound Probe start->probe_synthesis Unbiased Approach cetsa_result Target Protein Stabilized? cetsa_exp->cetsa_result validation Target Validated cetsa_result->validation Yes no_validation No Direct Binding Observed cetsa_result->no_validation No pull_down Affinity Purification (Pull-down) probe_synthesis->pull_down ms_analysis Mass Spectrometry (Quantitative Proteomics) pull_down->ms_analysis candidate_id Identify Potential Binding Partners ms_analysis->candidate_id candidate_id->cetsa_exp Validate Candidates

References

Technical Support Center: Scaling Up Homobutein Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Homobutein for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis, purification, and handling of this promising chalcone.

Frequently Asked Questions (FAQs)

1. What is the most common method for synthesizing this compound?

The most prevalent and well-established method for synthesizing this compound (2',4,4'-trihydroxy-3-methoxychalcone) is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of a substituted acetophenone (2,4-dihydroxyacetophenone) with a substituted benzaldehyde (vanillin or 4-hydroxy-3-methoxybenzaldehyde).[1][4]

2. What are the main challenges when scaling up the Claisen-Schmidt condensation for this compound synthesis?

Scaling up the Claisen-Schmidt condensation presents several challenges, including:

  • Exothermic Reaction Control: The reaction is often exothermic, and improper heat management at a larger scale can lead to side reactions and reduced yield.

  • Mixing Efficiency: Ensuring uniform mixing of reactants and catalyst in a large reactor is critical for consistent product quality.

  • Product Precipitation: The chalcone product often precipitates out of the reaction mixture, which can hinder stirring and heat transfer.

  • Side Reactions: The formation of by-products, such as from the Cannizzaro reaction of the aldehyde or self-condensation of the ketone, can become more significant at scale.[5]

  • Work-up and Purification: Handling and purifying large quantities of the crude product can be challenging, especially if it is a sticky solid or an oil.

3. What are the key considerations for purifying this compound at a preclinical scale?

For preclinical studies, high purity of the active pharmaceutical ingredient (API) is crucial. Key purification considerations for this compound include:

  • Crystallization: Recrystallization is a common and effective method for purifying chalcones.[6][7] Selecting an appropriate solvent system is critical to obtain high purity and yield.

  • Chromatography: Flash column chromatography is often used for purification, especially to remove closely related impurities.[8] However, scaling up chromatography can be resource-intensive.

  • Purity Assessment: A combination of analytical techniques should be used to confirm the purity of the final product, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[9][10][11]

4. What is the proposed mechanism of action for this compound as a potential therapeutic agent?

This compound, as a chalcone, is being investigated for various biological activities. One of its proposed mechanisms of action is the inhibition of the Plasmodium falciparum cysteine protease, falcipain-2.[12][13][14][15][16] The α,β-unsaturated ketone moiety in the chalcone structure can act as a Michael acceptor, leading to the irreversible covalent modification of the cysteine residue in the active site of the enzyme.[12]

5. How should this compound be stored to ensure its stability?

To ensure the stability of this compound, it should be stored in a dry and dark place.[17] Chalcones can be susceptible to degradation upon exposure to light and oxygen due to their unsaturated structure.[18] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Experimental Protocols

Scaled-Up Synthesis of this compound via Claisen-Schmidt Condensation

This protocol is a general guideline for the gram-scale synthesis of this compound. Optimization of specific parameters may be required based on the available equipment and desired scale.

Materials:

  • 2,4-Dihydroxyacetophenone

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (HCl) (for neutralization)

  • Deionized Water

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Addition funnel

  • pH meter or pH paper

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven (vacuum or conventional)

Procedure:

  • Reactant Preparation: In the jacketed reactor, dissolve 2,4-dihydroxyacetophenone in ethanol.

  • Base Addition: Separately, prepare a solution of KOH or NaOH in water or ethanol. Cool the reactor containing the acetophenone solution to 10-15 °C.

  • Aldehyde Addition: Slowly add a solution of vanillin in ethanol to the cooled acetophenone solution while stirring.

  • Condensation Reaction: Slowly add the base solution to the reaction mixture via an addition funnel, maintaining the temperature between 15-25 °C. The reaction is exothermic, so careful control of the addition rate and cooling is crucial.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed (typically 2-24 hours).

  • Precipitation and Neutralization: Once the reaction is complete, cool the mixture to 0-5 °C to promote further precipitation of the product. Slowly add cooled dilute HCl to neutralize the mixture to a pH of ~5-6.

  • Isolation: Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold deionized water until the filtrate is neutral.

  • Drying: Dry the crude this compound in a vacuum oven at a temperature below its melting point to a constant weight.

Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Ethanol, methanol, or mixtures with water are commonly used for chalcones.[6] The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[19]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NaOHEthanolRoom Temp2465-95[20][21]
KOHEthanol40274-93[22]
Solid NaOHSolvent-freeRoom Temp0.1-0.596-98[8]
Mg(HSO₄)₂Solvent-free500.5~82[23]
KSF MontmorilloniteMethanolRoom Temp - Reflux486-14[1][4]

Table 2: Purity Assessment Methods for this compound

Analytical TechniquePurposeKey Parameters to Assess
HPLC Quantify purity and detect impuritiesPeak area percentage, retention time
NMR (¹H and ¹³C) Confirm chemical structure and identify impuritiesChemical shifts, integration, coupling constants
Mass Spectrometry (MS) Determine molecular weight and confirm identityMolecular ion peak (m/z)
Melting Point Assess puritySharp melting range close to the literature value
FT-IR Spectroscopy Confirm functional groupsCharacteristic absorption bands
Karl Fischer Titration Quantify water contentWater percentage

Troubleshooting Guides

Issue 1: Low Yield in Claisen-Schmidt Condensation

Possible Cause Troubleshooting Step
Incomplete reaction- Monitor the reaction closely using TLC or HPLC and extend the reaction time if necessary. - Ensure efficient stirring to maintain a homogeneous mixture.
Side reactions (e.g., Cannizzaro)- Control the reaction temperature carefully, as higher temperatures can promote side reactions.[5] - Optimize the stoichiometry of the reactants. An excess of the ketone can sometimes be used.
Product loss during work-up- Ensure the pH of the neutralization step is optimal for product precipitation. - Minimize the volume of wash solutions to avoid dissolving the product.
Inefficient base catalysis- Use a freshly prepared solution of a strong base (NaOH or KOH). - Consider alternative catalysts if standard bases are ineffective (see Table 1).

Issue 2: Difficulty in Product Crystallization

Possible Cause Troubleshooting Step
Solution is not saturated- If the solution is clear and no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation.[24] - Add a seed crystal of pure this compound. - Reduce the volume of the solvent by evaporation.[24]
Oiling out instead of crystallizing- The cooling rate may be too fast. Allow the solution to cool more slowly. - The purity of the crude product may be low. Consider a preliminary purification step like a short silica gel plug. - Try a different solvent system for recrystallization.[25]
Crystals are too small or impure- Slow down the cooling rate. - Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Excess solvent will reduce yield.

Issue 3: Impurities in the Final Product

Possible Cause Troubleshooting Step
Unreacted starting materials- Optimize reaction time and stoichiometry. - Improve purification method (e.g., multiple recrystallizations, column chromatography).
Side products from the reaction- Adjust reaction conditions (temperature, catalyst, solvent) to minimize side product formation. - Employ column chromatography for separation of closely related impurities.
Degradation of this compound- Avoid excessive heat and exposure to light and air during work-up and storage.[18] - Use antioxidants during storage if necessary.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis s1 Reactant Preparation (2,4-Dihydroxyacetophenone + Vanillin in Ethanol) s2 Base-Catalyzed Condensation (Addition of KOH/NaOH) s1->s2 s3 Reaction Monitoring (TLC/HPLC) s2->s3 w1 Neutralization (Dilute HCl) s3->w1 Reaction Complete w2 Filtration w1->w2 w3 Drying w2->w3 p1 Recrystallization w3->p1 Crude this compound p2 Column Chromatography (Optional) p1->p2 a1 Purity Assessment (HPLC, NMR, MS) p2->a1 Purified this compound a2 Characterization a1->a2 preclinical preclinical a2->preclinical API for Preclinical Studies signaling_pathway cluster_inhibition Mechanism of Inhibition This compound This compound (α,β-unsaturated ketone) ActiveSite Active Site Cysteine Residue (Cys-SH) This compound->ActiveSite Michael Addition Falcipain2 Falcipain-2 (Cysteine Protease) Falcipain2->ActiveSite Peptides Amino Acids & Small Peptides Falcipain2->Peptides Proteolysis InhibitedEnzyme Inactive Falcipain-2 (Covalently Modified) ActiveSite->InhibitedEnzyme Covalent Bond Formation InhibitedEnzyme->Peptides Proteolysis Blocked Hemoglobin Hemoglobin Hemoglobin->Falcipain2 Substrate Binding

References

Validation & Comparative

Homobutein vs. Butein: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the antioxidant properties of two structurally related chalcones, homobutein and butein. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways and experimental workflows, this document aims to be a valuable resource for researchers investigating novel antioxidant compounds.

Data Summary: Quantitative Comparison of Antioxidant Activities

The antioxidant capacities of this compound and butein have been evaluated using various assays. The following table summarizes key quantitative data from comparative studies, highlighting the differences in their radical-scavenging and enzyme-inhibiting activities.

ParameterThis compoundButeinα-tocopherol (Reference)Assay ContextSource
Inhibition Rate Constant (kinh) (2.8 ± 0.9) x 10³ M⁻¹s⁻¹(3.0 ± 0.9) x 10⁴ M⁻¹s⁻¹(2.2 ± 0.6) x 10⁴ M⁻¹s⁻¹Inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles[1][2][3]
O-H Bond Dissociation Enthalpy (BDEOH) 82.6 kcal/mol (estimated)78.4 ± 0.2 kcal/molNot ApplicableRadical equilibration EPR[1][2][3]
Stoichiometric Factor (n) Not Reported3.7 ± 1.12.0Inhibited autoxidation of methyl linoleate[1][3]
Tyrosinase Inhibition (Monophenolase IC50) 14.78 ± 1.05 µM10.88 ± 2.19 µM33.14 ± 5.03 µM (Kojic Acid)Mushroom Tyrosinase (mTYR) at 1 mM substrate[1][3]
Tyrosinase Inhibition (Diphenolase IC50) 12.36 ± 2.00 µM15.20 ± 1.25 µM18.27 ± 3.42 µM (Kojic Acid)Mushroom Tyrosinase (mTYR) at 1 mM substrate[1][3]

Comparative Analysis of Antioxidant Performance

Butein demonstrates significantly more potent chain-breaking antioxidant activity compared to this compound, as evidenced by its approximately 10-fold higher inhibition rate constant (kinh) in the inhibited autoxidation of methyl linoleate.[1][2][3] This superior activity is further supported by its lower O-H bond dissociation enthalpy (BDEOH), indicating that the hydrogen atom on the hydroxyl group is more readily donated to neutralize free radicals.[1][2][3] Butein's stoichiometric factor (n) of 3.7 suggests that one molecule of butein can trap nearly four peroxyl radicals, making it more efficient than the reference antioxidant α-tocopherol.[1][3]

While both chalcones exhibit potent anti-tyrosinase activity, their efficacy varies depending on the specific reaction. Butein is a more potent inhibitor of the monophenolase reaction, whereas this compound shows slightly better inhibition of the diphenolase reaction.[1][3]

Mechanisms of Antioxidant Action

Both this compound and butein exert their antioxidant effects through direct and indirect mechanisms.

Direct Antioxidant Activity: The primary direct mechanism is a chain-breaking action, where they donate a hydrogen atom to trap chain-carrying peroxyl radicals, thereby inhibiting lipid peroxidation.[1] This is a crucial mechanism for protecting cellular membranes from oxidative damage.

Indirect Antioxidant Activity: Butein has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By activating this pathway, butein can enhance the endogenous antioxidant defenses of the cell. While less is known about this compound's activity in this regard, its structural similarity to butein suggests it may have similar, though perhaps less potent, effects. One study noted that this compound, unlike butein, was ineffective in reducing reactive oxygen species (ROS) in breast cancer cells.[1]

Experimental Protocols

Inhibited Autoxidation of Methyl Linoleate Micelles

This assay quantitatively assesses the chain-breaking antioxidant activity of the compounds.

Materials:

  • Methyl linoleate (MeLin)

  • Triton™ X-100

  • Phosphate-buffered saline (PBS), 50 mM, pH 7.4

  • 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) as a radical initiator

  • This compound, Butein, and α-tocopherol stock solutions in acetonitrile

  • Oxygen sensor and thermostatted bath with magnetic stirrer

Procedure:

  • Prepare a buffered aqueous dispersion of MeLin (final concentration 2.74 mM) in Triton™ X-100 (final concentration 16 mM) micelles by vortex mixing.

  • Add a fresh stock solution of AAPH (final concentration 2.5 mM) to initiate the reaction.

  • Immediately add a small volume (5–30 µL) of the antioxidant stock solution (final concentration 1–20 µM) and vortex mix for 5 seconds.

  • Seal the 2 mL glass vial with a PTFE-coated stirring bar and cap with the O₂ sensor.

  • Equilibrate the sample at 37 °C in a thermostatted bath with continuous stirring.

  • Monitor the oxygen concentration over time.

  • Compare the rate of oxygen consumption in the presence of the antioxidant to that of a control without any antioxidant to determine the inhibition rate constant (kinh) and the stoichiometric factor (n).[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This colorimetric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • DPPH solution in methanol or ethanol (e.g., 0.1 mM)

  • This compound and Butein stock solutions in a suitable solvent

  • Methanol or ethanol as a solvent

  • Spectrophotometer or microplate reader

General Procedure:

  • Prepare a series of dilutions of the test compounds (this compound and butein) in the chosen solvent.

  • In a test tube or microplate well, mix a specific volume of the test compound solution with a fixed volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

  • A blank containing the solvent and DPPH solution is used as a control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • This compound and Butein stock solutions in a suitable solvent

  • Ethanol or buffer for dilution

  • Spectrophotometer or microplate reader

General Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of approximately 0.70 at 734 nm.

  • Prepare a series of dilutions of the test compounds.

  • Add a small volume of the test compound solution to a fixed volume of the diluted ABTS•+ solution.

  • After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A blank containing the solvent and ABTS•+ solution is used as a control.

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Visualizations

Nrf2 Signaling Pathway Activation by Butein

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butein Butein Keap1_Nrf2 Keap1-Nrf2 Complex Butein->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release & Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cell_Protection Cellular Protection & Stress Resistance Antioxidant_Genes->Cell_Protection Leads to

Caption: Nrf2 signaling pathway activation by butein.

Experimental Workflow for DPPH Radical Scavenging Assay

DPPH_Workflow start Start prep_samples Prepare dilutions of This compound and Butein start->prep_samples prep_dpph Prepare 0.1 mM DPPH solution in Methanol start->prep_dpph mix Mix Sample/Control with DPPH solution prep_samples->mix prep_dpph->mix incubate Incubate in dark at room temperature (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate end End calculate->end

Caption: Workflow of the DPPH radical scavenging assay.

References

Homobutein and Resveratrol: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic promise, Homobutein and resveratrol have garnered significant attention for their antioxidant properties. This guide provides a detailed comparison of their antioxidant potential, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of Antioxidant Activity

Direct comparison of the antioxidant capacity of this compound and resveratrol is challenging due to the limited availability of studies employing identical antioxidant assays for both compounds. However, an analysis of their performance in different assays provides valuable insights.

CompoundAssayMetricResultReference
This compound Inhibited Autoxidation of Methyl Linoleatek inh(2.8 ± 0.9) x 10³ M⁻¹s⁻¹[1][2][3][4]
Resveratrol Inhibited Autoxidation of Methyl Linoleatek inhSimilar to or lower than this compound[1]
Resveratrol DPPH Radical ScavengingIC₅₀15.54 µg/mL
Resveratrol ABTS Radical ScavengingIC₅₀2.86 µg/mL
Resveratrol ORACµmol TE/g23.12

Note: The k inh value for resveratrol in the same methyl linoleate autoxidation model was reported to be similar to or lower than that of other well-established antioxidants, implying a potentially lower or comparable rate constant to this compound in this specific assay. A direct side-by-side value was not available in the searched literature. IC₅₀ and ORAC values for this compound in comparable assays were not found.

Mechanistic Insights into Antioxidant Action

The antioxidant mechanisms of this compound and resveratrol, while both effective in mitigating oxidative stress, operate through distinct pathways.

This compound primarily functions as a direct radical scavenger . Its chalcone structure enables it to act as a chain-breaking antioxidant, effectively neutralizing peroxyl radicals and inhibiting lipid peroxidation. This direct interaction with free radicals is a key feature of its antioxidant potential.

Resveratrol , on the other hand, exhibits a multifaceted antioxidant mechanism that includes both direct radical scavenging and the modulation of intracellular signaling pathways. It can directly neutralize free radicals, but a significant component of its antioxidant effect is attributed to its ability to influence cellular processes that enhance the body's endogenous antioxidant defenses.

Key Signaling Pathways Modulated by Resveratrol

Resveratrol is known to activate several critical signaling pathways that contribute to its antioxidant and cytoprotective effects:

  • Nrf2/ARE Pathway: Resveratrol can induce the translocation of the transcription factor Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding event triggers the transcription of a suite of antioxidant and detoxifying enzymes, bolstering the cell's ability to combat oxidative stress.

  • SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. SIRT1 activation is linked to a variety of cellular benefits, including the deacetylation and subsequent activation of transcription factors like FOXO, which in turn upregulate antioxidant enzymes.

  • MAPK Pathway Modulation: Resveratrol can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By modulating the activity of kinases such as ERK, JNK, and p38, resveratrol can influence cellular responses to oxidative stress, often leading to pro-survival outcomes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and resveratrol's antioxidant potential.

Inhibited Autoxidation of Methyl Linoleate

This assay evaluates the chain-breaking antioxidant activity of a compound by measuring its ability to inhibit the controlled oxidation of methyl linoleate.

Protocol:

  • Preparation of Micelles: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) containing Triton™ X-100 micelles and methyl linoleate.

  • Initiation of Oxidation: Introduce a free radical initiator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), to the micellar solution to initiate lipid peroxidation.

  • Addition of Antioxidant: Add the test compound (this compound or resveratrol) at various concentrations to the reaction mixture.

  • Monitoring Oxygen Consumption: Continuously monitor the rate of oxygen consumption using an oxygen electrode.

  • Calculation of k inh: The rate of inhibited oxidation (R inh) is measured and used to calculate the inhibition rate constant (k inh), which reflects the antioxidant's chain-breaking efficiency.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: In a microplate or cuvette, mix the DPPH solution with various concentrations of the test compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation of IC₅₀: The percentage of DPPH radical scavenging is calculated for each concentration of the test compound. The IC₅₀ value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Similar to the DPPH assay, this method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Generation of ABTS Radical Cation: React ABTS with a strong oxidizing agent (e.g., potassium persulfate) to generate the stable blue-green ABTS radical cation.

  • Reaction Mixture: Add various concentrations of the test compound to the ABTS radical cation solution.

  • Incubation: Allow the reaction to proceed for a defined time at room temperature.

  • Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (typically around 734 nm).

  • Calculation of IC₅₀: Calculate the percentage of ABTS radical scavenging and determine the IC₅₀ value from the resulting dose-response curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Protocol:

  • Preparation of Reagents: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (AAPH), and the test compound.

  • Reaction Mixture: In a microplate, combine the fluorescent probe and the test compound at various concentrations.

  • Initiation of Reaction: Add the AAPH solution to initiate the generation of peroxyl radicals.

  • Fluorescence Monitoring: Monitor the decay of fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is proportional to the antioxidant capacity, which is typically expressed as Trolox equivalents (TE).

Visualizing the Mechanisms

The following diagrams illustrate the key antioxidant mechanisms of this compound and the signaling pathways modulated by resveratrol.

Homobutein_Antioxidant_Mechanism cluster_lipid Lipid Peroxidation Chain Reaction cluster_this compound This compound Action Lipid Lipid Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Initiation Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O₂ Lipid_Peroxide Lipid Peroxide (LOOH) Peroxyl_Radical->Lipid_Peroxide + Lipid Peroxyl_Radical->Lipid_Peroxide Chain Propagation (inhibited) Homobutein_Radical This compound Radical (HB-O•) Peroxyl_Radical->Homobutein_Radical H• donation This compound This compound (HB-OH)

Caption: this compound's chain-breaking antioxidant mechanism.

Resveratrol_Signaling_Pathways cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates Nrf2_Keap1 Nrf2-Keap1 Complex Resveratrol->Nrf2_Keap1 Dissociates MAPK MAPK (ERK, JNK, p38) Resveratrol->MAPK Modulates FOXO FOXO SIRT1->FOXO Deacetylates & Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Cellular_Response Cellular_Response MAPK->Cellular_Response Influences Cellular Response to Oxidative Stress ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Induces Transcription FOXO->Antioxidant_Enzymes Upregulates

Caption: Resveratrol's modulation of antioxidant signaling pathways.

References

Homobutein vs. Other Chalcones: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chalcones, a class of natural and synthetic compounds characterized by an open-chain flavonoid structure, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. This guide provides a comparative analysis of the biological performance of Homobutein (2',4,4'-trihydroxy-3-methoxychalcone) against other notable chalcones, supported by experimental data.

I. Comparative Analysis of Biological Activities

This section summarizes the quantitative data on the antioxidant, anti-tyrosinase, anticancer, and anti-inflammatory activities of this compound and other relevant chalcones.

Antioxidant Activity

This compound exhibits antioxidant properties, although studies suggest it is less potent than its close analog, Butein. The antioxidant capacity is often evaluated by the rate of inhibition of lipid peroxidation and radical scavenging assays.

CompoundAssayParameterValueReference
This compound Inhibited autoxidation of methyl linoleatek inh (M⁻¹s⁻¹)(2.8 ± 0.9) x 10³[1]
Butein Inhibited autoxidation of methyl linoleatek inh (M⁻¹s⁻¹)(3.0 ± 0.9) x 10⁴[1]
α-Tocopherol Inhibited autoxidation of methyl linoleatek inh (M⁻¹s⁻¹)(2.2 ± 0.6) x 10⁴[1]

k inh: rate constant for inhibition

Anti-Tyrosinase Activity

Both this compound and Butein have demonstrated potent inhibitory effects on tyrosinase, a key enzyme in melanin synthesis. This activity makes them promising candidates for applications in skin hyperpigmentation disorders.

CompoundEnzyme ReactionInhibition TypeK I (µM)K I' (µM)IC 50 (µM)Reference
This compound MonophenolaseNearly Competitive2.76 ± 0.70-14.78 ± 1.05[1]
DiphenolaseNearly Competitive2.50 ± 1.56-12.36 ± 2.00[1]
Butein MonophenolaseUncompetitive-9.95 ± 2.6910.88 ± 2.19[1]
DiphenolaseMixed-type3.30 ± 0.7518.75 ± 5.1515.20 ± 1.25[1]
Kojic Acid (Reference) Monophenolase---33.14 ± 5.03[1]
Diphenolase---18.27 ± 3.42[1]

K I: Inhibition constant; K I': Uncompetitive inhibition constant; IC 50: Half-maximal inhibitory concentration

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. The following table compares its activity with other chalcones.

CompoundCancer Cell LineIC 50 (µg/mL)Reference
This compound (2',4',4-trihydroxy-3-methoxychalcone) HeLa (Cervical Cancer)8.53[2]
WiDr (Colon Cancer)2.66[2]
T47D (Breast Cancer)24.61[2]
2',4-dihydroxy-3-methoxychalcone HeLa (Cervical Cancer)12.80[2]
WiDr (Colon Cancer)19.57[2]
T47D (Breast Cancer)20.73[2]
Butein MDA-MB-231 (Breast Cancer)Not explicitly found for comparison
Xanthohumol MDA-MB-231 (Breast Cancer)6.7[3]
2-Hydroxychalcone MDA-MB-231 (Breast Cancer)4.6[3]
Chalcone MDA-MB-231 (Breast Cancer)18.1[3]

IC 50: Half-maximal inhibitory concentration

Anti-inflammatory Activity
CompoundAssayTargetIC 50 (µM)Reference
Butein LPS-stimulated mouse peritoneal macrophagesTNF-α production14.6 (for a derivative)[4]
Chalcone derivative 11 LPS-stimulated murine microglial cells (N9)Nitric Oxide (NO) formation0.7 ± 0.06[5]
Chalcone derivative 1 fMLP/CB-stimulated rat neutrophilsβ-glucuronidase release1.6 ± 0.2[5]
Lysozyme release1.4 ± 0.2[5]

IC 50: Half-maximal inhibitory concentration; LPS: Lipopolysaccharide; fMLP/CB: formyl-Met-Leu-Phe/cytochalasin B

II. Signaling Pathways

Chalcones exert their biological effects through the modulation of various signaling pathways. The diagrams below illustrate the known pathways for Butein, which may share similarities with this compound due to their structural resemblance.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Butein Butein Butein->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Genes Induces

Butein inhibits the NF-κB signaling pathway.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Butein Butein Butein->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Induces

Butein activates the Nrf2/ARE antioxidant pathway.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

This protocol assesses cell viability by measuring the metabolic activity of cells.

Workflow Diagram:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of chalcones B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and other chalcones in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Detailed Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 40 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer, pH 6.8), 100 µL of phosphate buffer, and 20 µL of the test compound solution (this compound, Butein, or other chalcones at various concentrations).

  • Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor. The IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This method evaluates the free radical scavenging capacity of a compound.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (this compound, Butein, etc.) in methanol.

  • DPPH Addition: Add 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of radical scavenging activity is calculated as: % Scavenging = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value is determined from the dose-response curve.

TNF-α and IL-6 ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol quantifies the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants.

Detailed Protocol:

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test chalcones for a specified time.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another wash, add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of the cytokine in the samples. The percentage of inhibition of cytokine production by the chalcones can then be calculated.

IV. Conclusion

This guide provides a comparative overview of the biological activities of this compound in relation to other chalcones. The data presented in the tables and the experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. While this compound demonstrates promising anticancer and anti-tyrosinase activities, its antioxidant potential appears to be lower than that of Butein. Further research is warranted to fully elucidate the anti-inflammatory mechanisms of this compound and to conduct direct comparative studies against a broader range of chalcones in various biological assays. The provided signaling pathway diagrams and experimental workflows serve as a foundation for designing future investigations into the therapeutic potential of these versatile compounds.

References

Unraveling the Cellular Mechanisms of Homobutein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobutein, a chalcone of interest, has demonstrated potential therapeutic activities, including antioxidant and anti-tyrosinase effects. Understanding its precise mechanism of action at the cellular level is crucial for its development as a potential therapeutic agent. This guide provides a comparative analysis of this compound, primarily referencing data from its close structural analog, Butein, due to the current limited availability of direct mechanistic studies on this compound. This document summarizes key experimental findings, details relevant experimental protocols, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Comparative Performance of this compound and Related Compounds

Quantitative data from in vitro studies provide a preliminary understanding of this compound's efficacy compared to other relevant compounds. The following tables summarize key performance metrics.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 (µM)Rate Constant (k inh) (M⁻¹s⁻¹)Stoichiometry (n)Reference
This compound Inhibited autoxidation of methyl linoleate-(2.8 ± 0.9) × 10³-[1]
ButeinInhibited autoxidation of methyl linoleate-(3.0 ± 0.9) × 10⁴3.7 ± 1.1[1]
α-TocopherolInhibited autoxidation of methyl linoleate-(2.2 ± 0.6) × 10⁴2.0[1]

Table 2: Comparative Anti-Tyrosinase Activity

CompoundEnzyme SourceInhibition TypeKᵢ (µM)IC50 (µM)Reference
This compound Mushroom Tyrosinase (monophenolase)Nearly Competitive2.76 ± 0.7014.78 ± 1.05[1]
This compound Mushroom Tyrosinase (diphenolase)Nearly Competitive2.50 ± 1.5612.36 ± 2.00[1]
ButeinMushroom Tyrosinase (monophenolase)UncompetitiveKᵢ' = 9.95 ± 2.6910.88 ± 2.19[1]
ButeinMushroom Tyrosinase (diphenolase)Mixed-typeKᵢ = 3.30 ± 0.75, Kᵢ' = 18.75 ± 5.1515.20 ± 1.25[1]
Kojic AcidMushroom Tyrosinase (monophenolase)--33.14 ± 5.03[1]
Kojic AcidMushroom Tyrosinase (diphenolase)--18.27 ± 3.42[1]

Inferred Mechanism of Action: Insights from Butein

Due to the structural similarity between this compound and Butein, the well-documented cellular mechanisms of Butein provide a strong predictive framework for this compound's potential activities. Key signaling pathways modulated by Butein include NF-κB, MAPK (ERK1/2), and PI3K/Akt, which are central to inflammation, cell proliferation, and survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Studies on Butein have demonstrated its ability to potently inhibit this pathway. The proposed mechanism involves the direct inhibition of IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. By preventing IκBα degradation, Butein effectively blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of NF-κB target genes involved in inflammation and tumorigenesis.[2][3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKKα/β/γ Receptor->IKK_complex Activation IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylation of IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK_complex Inhibition Gene_Expression Inflammatory Gene Expression p65_p50_nuc->Gene_Expression Transcription

Figure 1: Proposed inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is pivotal in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Research on Butein indicates that it can inhibit the phosphorylation of ERK1/2, thereby downregulating the activity of this pathway.[4] This inhibition is associated with a reduction in cancer cell migration and invasion.

MAPK_ERK_Pathway Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK1/2 MEK->ERK P Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors P Cellular_Response Proliferation, Invasion Transcription_Factors->Cellular_Response This compound This compound This compound->ERK Inhibition of Phosphorylation

Figure 2: Postulated modulation of the MAPK/ERK pathway by this compound.
Activation of the PI3K/Akt/Nrf2 Antioxidant Response Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that governs cell survival, growth, and metabolism. While often associated with pro-survival signals in cancer, it also plays a role in cellular defense mechanisms. Butein has been shown to activate the PI3K/Akt pathway, leading to the downstream activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[5] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[6][7][8][9] This induction of antioxidant enzymes contributes to the cellular defense against oxidative stress.

PI3K_Akt_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activation Akt Akt PI3K->Akt Activation Keap1_Nrf2 Keap1-Nrf2 Akt->Keap1_Nrf2 Phosphorylation of Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Gene_Expression HO-1, NQO1 Expression ARE->Gene_Expression Transcription

Figure 3: Hypothesized activation of the PI3K/Akt/Nrf2 pathway by this compound.

Experimental Protocols

To facilitate the direct investigation of this compound's mechanism of action, detailed protocols for key cellular assays are provided below.

Experimental Workflow: Investigating this compound's Cellular Effects

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer cell line) Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Protein_Extraction Protein Extraction Treatment->Protein_Extraction Reporter_Assay NF-κB Luciferase Reporter Assay Treatment->Reporter_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot Western Blot Analysis (p-ERK, p-Akt, NF-κB p65, HO-1) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis

Figure 4: General experimental workflow for studying this compound's cellular effects.
Protocol 1: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the activity of the NF-κB transcription factor in response to treatment with this compound.[10][11][12]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • TNF-α (or other NF-κB activator)

  • Passive Lysis Buffer

  • Dual-Luciferase Reporter Assay System

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well opaque plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include appropriate controls (untreated, vehicle-treated, and activator-only).

  • Cell Lysis: Wash the cells with PBS and lyse them with 20 µL of Passive Lysis Buffer per well.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.

Protocol 2: Western Blot Analysis of Phosphorylated ERK1/2

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2, a key indicator of MAPK pathway activation.[13][14][15]

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Complete growth medium

  • This compound stock solution

  • Growth factor (e.g., EGF) to stimulate the ERK pathway

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours. Pre-treat with this compound for the desired time, then stimulate with a growth factor (e.g., EGF) for 15-30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.

Protocol 3: PI3K/Akt Pathway Activation Assay

This protocol outlines the steps to assess the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.[16][17]

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution

  • Stimulant for the PI3K/Akt pathway (e.g., insulin or IGF-1)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • Other materials as described in the Western Blot protocol.

Procedure:

  • Cell Culture and Treatment: Grow cells to a suitable confluency. Serum-starve the cells if necessary. Treat the cells with this compound for the desired duration. A positive control with a known PI3K/Akt activator should be included.

  • Protein Extraction and Quantification: Follow the same procedure as described in the Western Blot protocol for protein extraction and quantification.

  • Western Blotting: Perform SDS-PAGE and transfer as previously described.

  • Antibody Incubation and Detection: Probe the membrane with an anti-phospho-Akt (Ser473) antibody, followed by an HRP-conjugated secondary antibody and ECL detection.

  • Re-probing: Strip the membrane and re-probe with an anti-total-Akt antibody to confirm equal protein loading.

  • Data Analysis: Use densitometry to quantify the ratio of phosphorylated Akt to total Akt to determine the level of pathway activation.

Conclusion

While direct experimental evidence for the cellular mechanism of action of this compound is still emerging, the extensive research on its structural analog, Butein, provides a robust framework for guiding future investigations. The data presented in this guide suggest that this compound likely exerts its biological effects through the modulation of key signaling pathways such as NF-κB, MAPK/ERK, and PI3K/Akt/Nrf2. The provided experimental protocols offer a starting point for researchers to systematically confirm these mechanisms for this compound and further elucidate its therapeutic potential. Continued research in this area is warranted to fully characterize the pharmacological profile of this compound and advance its potential development as a novel therapeutic agent.

References

Homobutein vs. Kojic Acid: A Comparative Guide to Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of homobutein and kojic acid, two prominent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. This document summarizes their inhibitory efficacy, mechanisms of action, and the experimental protocols used for their evaluation, supported by quantitative data from scientific literature.

Introduction

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis. Its inhibition is a primary strategy for the development of agents targeting hyperpigmentation and related skin disorders. Kojic acid, a fungal metabolite, has long been a benchmark tyrosinase inhibitor in the cosmetic and pharmaceutical industries. This compound, a chalcone derivative, has emerged as a potent alternative. This guide offers an objective comparison to aid researchers in selecting the appropriate inhibitor for their studies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound and kojic acid against mushroom tyrosinase has been evaluated based on their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The data clearly indicates that this compound is a more potent inhibitor of both the monophenolase and diphenolase activities of tyrosinase compared to kojic acid.

InhibitorTyrosinase ActivityIC50 (µM)Inhibition TypeKi (µM)
This compound Monophenolase14.78 ± 1.05Nearly Competitive2.76 ± 0.70
Diphenolase12.36 ± 2.00Nearly Competitive2.50 ± 1.56
Kojic Acid Monophenolase33.14 ± 5.03CompetitiveNot specified in the primary source
Diphenolase18.27 ± 3.42MixedNot specified in the primary source

Data sourced from a 2023 study by Prota et al.[1][2]

Mechanism of Action

This compound acts as a nearly competitive inhibitor for both monophenolase and diphenolase activities of tyrosinase.[1][2] This suggests that this compound binds to the active site of the enzyme, directly competing with the substrates (L-tyrosine and L-DOPA).

Kojic acid primarily functions as a competitive inhibitor of the monophenolase activity and a mixed-type inhibitor of the diphenolase activity.[3][4][5] Its mechanism is largely attributed to its ability to chelate the copper ions within the active site of the tyrosinase enzyme, thereby rendering it inactive.[4][6]

Signaling Pathways

The primary mechanism for both this compound and kojic acid is the direct inhibition of the tyrosinase enzyme. However, the broader context of melanogenesis involves complex signaling cascades. The diagram below illustrates the direct inhibitory action of these compounds on tyrosinase within the melanogenesis pathway.

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_inhibitors Inhibitors L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin This compound This compound Tyrosinase_target This compound->Tyrosinase_target Competitive Inhibition Kojic_Acid Kojic_Acid Kojic_Acid->Tyrosinase_target Copper Chelation Tyrosinase_target->L-DOPA Tyrosinase_target->Dopaquinone

Caption: Direct inhibition of tyrosinase by this compound and kojic acid.

While direct enzyme inhibition is the primary mode of action, some research suggests that kojic acid may also exert an indirect anti-melanogenic effect through interactions with keratinocytes, leading to the secretion of cytokines like IL-6 that can downregulate melanogenesis in melanocytes.

Kojic_Acid_Indirect_Pathway Kojic_Acid Kojic_Acid Keratinocyte Keratinocyte Kojic_Acid->Keratinocyte stimulates IL6 IL-6 Keratinocyte->IL6 produces Melanocyte Melanocyte IL6->Melanocyte acts on Melanogenesis Melanogenesis IL6->Melanogenesis inhibits Melanocyte->Melanogenesis

Caption: Potential indirect anti-melanogenic pathway of kojic acid.

Experimental Protocols

The following is a generalized protocol for a mushroom tyrosinase inhibition assay, based on commonly cited methodologies.

Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control (kojic acid) in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well plate, add aliquots of the phosphate buffer.

    • Add the test compound solution at various concentrations to the respective wells.

    • Add the mushroom tyrosinase solution to all wells except for the blank.

    • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (typically 475-492 nm) at time zero and then at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme + substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

    • Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

    • For kinetic analysis, vary the substrate concentration at fixed inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki) using Lineweaver-Burk plots.

Tyrosinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Plate Prepare 96-well Plate Reagents->Plate Add_Buffer Add Buffer Plate->Add_Buffer Add_Inhibitor Add Inhibitor/Control Add_Buffer->Add_Inhibitor Add_Enzyme Add Tyrosinase Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add L-DOPA (Initiate Reaction) Pre_Incubate->Add_Substrate Measure_Abs Measure Absorbance (475-492 nm) Add_Substrate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Data Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50 Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk) Plot_Data->Kinetic_Analysis

Caption: Experimental workflow for a typical tyrosinase inhibition assay.

Conclusion

The experimental data indicates that this compound is a more potent direct inhibitor of mushroom tyrosinase than kojic acid, exhibiting lower IC50 values for both monophenolase and diphenolase activities. The near-competitive inhibition mechanism of this compound suggests a strong affinity for the enzyme's active site. While kojic acid remains a widely used and effective tyrosinase inhibitor, its potency is comparatively lower. The potential for kojic acid to act via an indirect pathway involving keratinocytes presents an additional area of interest for its mechanism of action in a physiological context. The choice between these two inhibitors may depend on the specific requirements of the research, including desired potency, mechanism of action, and formulation considerations.

References

cross-validation of Homobutein's bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactive properties of Homobutein. Due to the limited availability of cross-cell line validation for this compound, this guide will focus on its established bioactivities and draw comparisons with its close structural analog, Butein, for which a broader range of experimental data exists.

Summary of Bioactivity: this compound vs. Butein and Other Alternatives

The following tables summarize the available quantitative data on the bioactivity of this compound, Butein, and other relevant compounds.

CompoundBioactivityCell Line / SystemIC50 / KI / kinhReference
This compound Anti-tyrosinase (monophenolase) Mushroom TyrosinaseKI = 2.76 ± 0.70 µM[1]
Anti-tyrosinase (diphenolase) Mushroom TyrosinaseKI = 2.50 ± 1.56 µM[1]
Antioxidant (peroxyl radical trapping) Methyl linoleate micelleskinh = (2.8 ± 0.9) × 10³ M⁻¹s⁻¹[1]
Reactive Oxygen Species (ROS) Reduction Breast Cancer CellsIneffective[1]
Butein Anti-tyrosinase (monophenolase) Mushroom TyrosinaseKI' = 9.95 ± 2.69 µM (uncompetitive)[1]
Anti-tyrosinase (diphenolase) Mushroom TyrosinaseKI = 3.30 ± 0.75 µM; KI' = 18.75 ± 5.15 µM (mixed-type)[1]
Antioxidant (peroxyl radical trapping) Methyl linoleate micelleskinh = (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹[1]
Cytotoxicity C-33A (cervical cancer)IC50 ≈ 30 µM (24h)[2]
Cytotoxicity SiHa (cervical cancer)IC50 ≈ 100 µM (24h)[2]
Cytotoxicity A2780 (ovarian cancer)IC50 = 64.7 ± 6.27 µM[3]
Cytotoxicity SKOV3 (ovarian cancer)IC50 = 175.3 ± 61.95 µM[3]
Kojic Acid Anti-tyrosinase (monophenolase) Mushroom TyrosinaseIC50 = 33.14 ± 5.03 µM[1]
Anti-tyrosinase (diphenolase) Mushroom TyrosinaseIC50 = 18.27 ± 3.42 µM[1]
α-Tocopherol Antioxidant (peroxyl radical trapping) Methyl linoleate micelleskinh = (2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹[1]

Experimental Protocols

Inhibition of Mushroom Tyrosinase

The inhibitory effect of this compound on mushroom tyrosinase (mTYR) activity was assessed spectrophotometrically. The assay mixture contained phosphate buffer (pH 6.8), L-tyrosine (for monophenolase activity) or L-DOPA (for diphenolase activity) as the substrate, and mushroom tyrosinase. The reaction was initiated by the addition of the enzyme. The formation of dopachrome was monitored at 475 nm. To determine the inhibition constants (KI), various concentrations of this compound and the substrate were used, and the data were fitted to Lineweaver-Burk plots. The results indicated that this compound acts as a nearly competitive inhibitor for both monophenolase and diphenolase activities of mushroom tyrosinase.[1]

Antioxidant Activity Assay (Inhibited Autoxidation of Methyl Linoleate)

The chain-breaking antioxidant activity of this compound was evaluated by measuring its ability to inhibit the AAPH-initiated autoxidation of methyl linoleate in Triton™ X-100 micelles at 37°C and pH 7.4. The rate of oxygen consumption was monitored using a Clark-type oxygen electrode. The inhibition rate constant (kinh) was calculated from the initial inhibited rates of oxidation at different concentrations of this compound. This assay demonstrated that while this compound does possess antioxidant activity, it is about ten times less potent than its analogue, Butein, under these conditions.[1]

Cell-Based Assays for Anticancer Activity (Representative Protocol based on Butein studies)

Human cancer cell lines (e.g., breast cancer lines like MCF-7, MDA-MB-231; cervical cancer lines like C-33A, SiHa; ovarian cancer lines like A2780, SKOV3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with various concentrations of this compound or a comparator compound for 24, 48, or 72 hours. After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with the test compound, and then the fluorescent probe is added. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometry.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Bioactivity

Based on the extensive research on Butein, a plausible mechanism of action for this compound, particularly concerning its anti-inflammatory and anti-cancer effects, involves the modulation of the NF-κB signaling pathway. Butein has been shown to directly inhibit IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[4]

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_intervention Intervention Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the initial screening and validation of the bioactivity of a compound like this compound in different cell lines.

G cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation Validation Cell_Lines Select Diverse Cell Lines MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 ROS_Assay ROS Production Assay IC50->ROS_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for NF-κB) IC50->Signaling_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR) IC50->Gene_Expression Data_Analysis Comparative Data Analysis ROS_Assay->Data_Analysis Signaling_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: A generalized workflow for the in vitro evaluation of this compound's bioactivity.

References

Homobutein in Oxidative Stress: A Comparative Analysis with Established Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying potent antioxidant compounds is a critical step in combating oxidative stress-related pathologies. Homobutein, a polyhydroxylated chalcone, has emerged as a compound of interest. This guide provides a comparative analysis of this compound's efficacy against its structural analog, Butein, and established antioxidants, α-tocopherol (a form of Vitamin E) and N-acetylcysteine (NAC), in models of oxidative stress.

Due to the limited availability of in vivo data for this compound, this comparison leverages in vitro findings and juxtaposes them with in vivo data from the closely related compound, Butein, alongside the well-documented antioxidants, Vitamin E and NAC. This approach offers a foundational understanding of this compound's potential therapeutic window.

Comparative Efficacy Data

The following table summarizes key quantitative data from studies evaluating the antioxidant efficacy of this compound, Butein, α-tocopherol, and N-acetylcysteine.

CompoundModel SystemKey Parameters MeasuredResultsReference
This compound In vitro: Inhibited autoxidation of methyl linoleate in micellesPeroxyl radical trapping (k inh)k inh = (2.8 ± 0.9) × 10³ M⁻¹s⁻¹[1]
Butein In vitro: Inhibited autoxidation of methyl linoleate in micellesPeroxyl radical trapping (k inh)k inh = (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹[1]
In vivo: Rat model of Chronic Heart Failure (CHF) induced by abdominal aortic coarctationSuperoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), Catalase (CAT), Malondialdehyde (MDA) in heart tissueIncreased SOD, GSH-Px, and CAT levels; Decreased MDA levels compared to the CHF group.[2][3][2][3]
α-Tocopherol In vitro: Inhibited autoxidation of methyl linoleate in micellesPeroxyl radical trapping (k inh)k inh = (2.2 ± 0.6) × 10⁴ M⁻¹s⁻¹[1]
In vivo: Rat model of swimming exercise-induced oxidative stressThiobarbituric Acid Reactive Substances (TBARS) and Glutathione (GSH) in various tissuesSignificantly lower TBARS levels and significantly higher GSH levels in supplemented rats.[4]
N-acetylcysteine (NAC) In vivo: Rat model of Chronic Unpredictable Mild Stress (CUMS)-induced depressionGSH-Px, SOD, MDA, Nitric Oxide (NO) in the hippocampusElevated GSH-Px and SOD activity; Decreased MDA and NO content compared to the CUMS group.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In vitro Antioxidant Activity of this compound, Butein, and α-Tocopherol

This experiment evaluates the chain-breaking antioxidant activity by measuring the rate of inhibited autoxidation.

  • Model System: Methyl linoleate (a polyunsaturated fatty acid) in Triton™ X-100 micelles at pH 7.4 and 37 °C.

  • Initiation of Peroxidation: Peroxidation is initiated using a free radical initiator.

  • Measurement: The rate of oxygen uptake is monitored over time. The inhibition period (τ) is the time during which the antioxidant effectively traps peroxyl radicals.

  • Calculation of k inh: The rate constant for the reaction of the antioxidant with peroxyl radicals (k inh) is calculated from the length of the inhibition period.[1]

In vivo Efficacy of Butein in a Rat Model of Chronic Heart Failure (CHF)

This protocol assesses the ability of Butein to mitigate oxidative stress in a disease model.

  • Animal Model: Chronic Heart Failure (CHF) is induced in rats via abdominal aortic coarctation (AAC).[3]

  • Treatment: A treatment group receives Butein (100 mg/kg) via gavage daily.[3]

  • Biochemical Analysis: After the treatment period, heart tissues are collected to measure the levels of:

    • Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of superoxide radicals.

    • Glutathione Peroxidase (GSH-Px): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.

    • Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide.

    • Malondialdehyde (MDA): A marker of lipid peroxidation.[2][3]

In vivo Efficacy of α-Tocopherol in an Exercise-Induced Oxidative Stress Model

This protocol examines the protective effect of Vitamin E against exercise-induced oxidative damage.

  • Animal Model: Female Wistar rats are subjected to a swimming exercise protocol (30 minutes/day, 5 days/week for 8 weeks).[4]

  • Treatment: A supplemented group receives α-tocopherol (30 mg/kg/day) for five days a week.[4]

  • Biochemical Analysis: Various tissues are analyzed for:

    • Thiobarbituric Acid Reactive Substances (TBARS): An indicator of lipid peroxidation.

    • Glutathione (GSH): A major endogenous antioxidant.[4]

In vivo Efficacy of N-acetylcysteine (NAC) in a Stress-Induced Depression Model

This protocol investigates the neuroprotective and antioxidant effects of NAC in a model of chronic stress.

  • Animal Model: Chronic Unpredictable Mild Stress (CUMS) is used to induce depression-like behaviors and oxidative stress in rats.[5]

  • Treatment: A treatment group receives NAC administration.

  • Biochemical Analysis: The hippocampal CA1 region is analyzed for:

    • GSH-Px and SOD activity.

    • MDA and Nitric Oxide (NO) content. [5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the antioxidant action of these compounds.

Butein_Nrf2_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS ROS ERK ERK ROS->ERK Butein Butein Butein->ERK pERK p-ERK ERK->pERK Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pERK->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1_GCLC HO-1, GCLC (Antioxidant Genes) ARE->HO1_GCLC Transcription Antioxidant_Response Increased Antioxidant Response HO1_GCLC->Antioxidant_Response

Caption: Butein activates the ERK/Nrf2 signaling pathway to enhance antioxidant gene expression.

Experimental_Workflow_In_Vivo start Animal Model of Oxidative Stress induction Induction of Oxidative Stress start->induction treatment Treatment Groups: - Vehicle Control - this compound/Analog - Positive Control (e.g., NAC) monitoring Behavioral and Physiological Monitoring treatment->monitoring induction->treatment endpoint Endpoint: Tissue Collection (e.g., Brain, Heart, Liver) monitoring->endpoint analysis Biochemical Analysis: - Oxidative Stress Markers (MDA, SOD, etc.) - Histopathology - Western Blot (Signaling Pathways) endpoint->analysis results Data Analysis and Comparison analysis->results

References

Validating Molecular Docking Predictions for Homobutein: An Experimental Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular docking has emerged as a powerful computational tool in drug discovery for predicting the binding orientation and affinity of small molecules like Homobutein to their protein targets. However, these in silico predictions are theoretical and necessitate experimental validation to confirm the interaction and provide quantitative data on binding affinity and functional effects. This guide provides a comparative overview of key experimental techniques to validate molecular docking predictions, with a focus on this compound, a chalcone with demonstrated biological activities.

The Importance of Experimental Validation

Computational predictions, while valuable for initial screening, are based on scoring functions that approximate the complex biophysical interactions between a ligand and its target. Experimental validation is crucial to:

  • Confirm direct binding: To verify that the predicted interaction actually occurs.

  • Quantify binding affinity: To determine the strength of the interaction (e.g., dissociation constant, Kd).

  • Elucidate the mechanism of action: To understand how the ligand affects the protein's function (e.g., inhibition or activation).

  • Provide data for structure-activity relationship (SAR) studies: To guide the optimization of lead compounds.

Comparison of Key Experimental Validation Techniques

Several biophysical and biochemical methods can be employed to validate molecular docking predictions. The choice of technique depends on factors such as the nature of the target protein, the availability of reagents, and the specific information required.

TechniquePrincipleAdvantagesDisadvantagesKey Parameters Measured
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein.[1][2][3][4][5]Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, stoichiometry) in a single experiment.[1][5] It is a label-free, in-solution technique.[1][5]Requires relatively large amounts of purified protein and ligand. Can be sensitive to buffer conditions.[2]Dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), stoichiometry (n)
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized protein.[6][7][8]Provides real-time kinetic data (kon, koff) in addition to binding affinity (Kd).[6] Requires small amounts of protein.[6]Immobilization of the protein may affect its conformation and binding properties. Non-specific binding can be an issue.Association rate constant (kon), dissociation rate constant (koff), dissociation constant (Kd)
Enzymatic Assays Measures the effect of the ligand on the catalytic activity of an enzyme.[9][10][11][12]Directly assesses the functional consequence of binding (inhibition or activation). Can be adapted for high-throughput screening.[11][12]Only applicable to enzyme targets. Does not directly measure binding affinity.IC50 (inhibitory concentration), EC50 (effective concentration), kinetic parameters (Km, Vmax)
Cell-Based Assays Evaluates the effect of the ligand on a specific cellular process or signaling pathway in a living cell.[13][14]Provides data in a more physiologically relevant context.[14] Can assess downstream effects of target engagement.Can be complex to develop and interpret. It can be challenging to distinguish direct target effects from off-target or cytotoxic effects.Changes in protein expression, post-translational modifications, cell viability, reporter gene activity

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to its target protein.

Materials:

  • Purified target protein (e.g., Tyrosinase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • This compound stock solution in the same buffer.

  • Isothermal Titration Calorimeter.

Protocol:

  • Prepare the protein solution at a concentration of 10-50 µM in the sample cell.

  • Prepare the this compound solution at a concentration 10-20 times that of the protein in the injection syringe.

  • Equilibrate the system at the desired temperature (e.g., 25°C).

  • Perform a series of injections of the this compound solution into the sample cell, typically 1-5 µL per injection.

  • Record the heat change after each injection.

  • Analyze the resulting titration curve to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).[2][3][5]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics and affinity of this compound binding to its target protein.

Materials:

  • Purified target protein with a suitable tag for immobilization (e.g., His-tag).

  • SPR sensor chip (e.g., CM5 chip).

  • Immobilization reagents (e.g., EDC/NHS).

  • This compound solutions at various concentrations in a suitable running buffer.

  • SPR instrument.

Protocol:

  • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions.

  • Inject a series of this compound solutions at different concentrations over the sensor surface and a reference surface (without protein).

  • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

  • After the association phase, flow running buffer over the chip to monitor the dissociation phase.

  • Regenerate the sensor chip surface to remove bound this compound.

  • Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).[15]

Enzymatic Assay (Tyrosinase Inhibition Assay)

A study has already demonstrated the anti-tyrosinase activity of this compound, making this a relevant validation assay.[16][17]

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

Materials:

  • Mushroom tyrosinase.

  • L-DOPA (substrate).

  • This compound solutions at various concentrations.

  • Phosphate buffer (pH 6.8).

  • Spectrophotometer.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer and different concentrations of this compound.

  • Add the tyrosinase solution to the mixture and incubate for a few minutes at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the L-DOPA solution.

  • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the percentage of inhibition for each this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.

Visualizing the Workflow and a Potential Signaling Pathway

To provide a clearer understanding of the validation process and the potential biological context of this compound's action, the following diagrams are provided.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Data Analysis & Confirmation Molecular Docking Molecular Docking Predicted Binding Pose & Affinity Predicted Binding Pose & Affinity Molecular Docking->Predicted Binding Pose & Affinity Virtual Screening Virtual Screening Virtual Screening->Molecular Docking This compound Library This compound Library This compound Library->Virtual Screening Target Protein Structure Target Protein Structure Target Protein Structure->Molecular Docking ITC ITC Predicted Binding Pose & Affinity->ITC SPR SPR Predicted Binding Pose & Affinity->SPR Enzymatic Assay Enzymatic Assay Predicted Binding Pose & Affinity->Enzymatic Assay Cell-Based Assay Cell-Based Assay Predicted Binding Pose & Affinity->Cell-Based Assay Thermodynamic Data Thermodynamic Data ITC->Thermodynamic Data Kinetic & Affinity Data Kinetic & Affinity Data SPR->Kinetic & Affinity Data Functional Activity (IC50) Functional Activity (IC50) Enzymatic Assay->Functional Activity (IC50) Cellular Effects Cellular Effects Cell-Based Assay->Cellular Effects Validated Interaction Validated Interaction Thermodynamic Data->Validated Interaction Kinetic & Affinity Data->Validated Interaction Functional Activity (IC50)->Validated Interaction Cellular Effects->Validated Interaction

Caption: Workflow for validating molecular docking predictions.

G This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Inhibition L-DOPA L-DOPA Tyrosinase->L-DOPA Tyrosine Tyrosine Tyrosine->Tyrosinase Substrate Dopaquinone Dopaquinone L-DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin

References

A Head-to-Head Comparison of Homobutein and Other Natural Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the antioxidant properties of Homobutein against a panel of well-established natural antioxidants, including Butein, Vitamin C, Vitamin E (α-tocopherol), Quercetin, and Curcumin. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative antioxidant data, details experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate objective evaluation and inform future research.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and other selected natural compounds has been evaluated using various in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Peroxyl Radical Scavenging Activity

CompoundInhibition Rate Constant (k inh) M⁻¹s⁻¹Stoichiometric Factor (n)Assay Conditions
This compound (2.8 ± 0.9) × 10³[1]Not ReportedInhibited autoxidation of methyl linoleate in Triton™ X-100 micelles, pH 7.4, 37 °C[1]
Butein (3.0 ± 0.9) × 10⁴[1]3.7 ± 1.1[1]Inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles, pH 7.4, 37 °C[1]
α-Tocopherol (2.2 ± 0.6) × 10⁴[1]2.0[1]Inhibited autoxidation of methyl linoleate in Triton™ X-100 micelles, pH 7.4, 37 °C[1]

Table 2: DPPH Radical Scavenging Activity (IC50 values)

CompoundIC50 (µM)Notes
This compound Data not available in the searched sources.
Butein 9.2 ± 1.8[2]IC0.200 value, which represents the concentration required to decrease the initial DPPH absorbance by 0.200.
Quercetin ~19-96[3]Range from a study of 60 flavonoids.[3]
Curcumin 53[4]Compared with ascorbic acid (IC50 = 82 µM) in the same study.[4]
Ascorbic Acid (Vitamin C) 82[4]
α-Tocopherol (Vitamin E) Data varies significantly depending on assay conditions.

Table 3: Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) Values

CompoundFRAP ValueORAC Value
This compound Data not available in the searched sources.Data not available in the searched sources.
Butein Data not available in the searched sources.Data not available in the searched sources.
Quercetin Varies depending on the study.4.07 to 12.85 µmol TE/µmol in a study of 60 flavonoids.[3][5]
Curcumin 1240 ± 18.54 µM Fe(II)/gData not available in the searched sources.
Ascorbic Acid (Vitamin C) Varies depending on the study.Varies depending on the study.
α-Tocopherol (Vitamin E) Varies depending on the study.Varies depending on the study.

Mechanisms of Antioxidant Action & Signaling Pathways

Natural antioxidants exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways that control endogenous antioxidant defenses.

Direct Radical Scavenging

This compound, like other chalcones, possesses a chemical structure that allows it to donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation.[1] Butein has been shown to be a potent scavenger of peroxyl radicals and is also capable of chelating metal ions like iron and copper, which can catalyze oxidative reactions.[2]

Modulation of Cellular Signaling Pathways

Several key signaling pathways are involved in the cellular response to oxidative stress and are targets for many natural antioxidants.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of a battery of cytoprotective genes, including antioxidant enzymes. Many flavonoids and other polyphenols are known to activate this pathway.[6][7][8][9] Butein has been shown to activate the Nrf2 signaling pathway, contributing to its antioxidant effects.[10]

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Natural Antioxidant (e.g., Butein, Quercetin) Antioxidant->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Nrf2_n->ARE binds to

Nrf2/ARE signaling pathway activation by natural antioxidants.

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate various MAPK pathways, such as p38 and JNK, which are often associated with pro-apoptotic responses. Some antioxidants can modulate these pathways to promote cell survival.[11][12][13] Chalcones, the class of compounds to which this compound belongs, have been shown to modulate MAPK signaling.[14][15]

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK Antioxidant Natural Antioxidant Antioxidant->MAPKKK inhibits MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis

Modulation of pro-apoptotic MAPK signaling by antioxidants.

Experimental Protocols

The following are generalized protocols for the key in vitro antioxidant assays discussed in this guide. Specific details may vary between laboratories and should be optimized accordingly.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with sample or standard DPPH_sol->Mix Sample_sol Prepare antioxidant sample solutions (various concentrations) Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate

General workflow for the DPPH radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP reagent with sample or standard FRAP_reagent->Mix Sample_sol Prepare antioxidant sample solutions Sample_sol->Mix Incubate Incubate (e.g., 37°C) Mix->Incubate Measure Measure absorbance (e.g., at 593 nm) Incubate->Measure Calculate Calculate FRAP value (e.g., in FeSO4 equivalents) Measure->Calculate

General workflow for the FRAP assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve.

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Fluorescein Prepare fluorescein solution Mix Mix fluorescein, sample/standard, and AAPH in a microplate Fluorescein->Mix Sample_sol Prepare antioxidant sample solutions Sample_sol->Mix AAPH Prepare AAPH solution (radical generator) AAPH->Mix Incubate Incubate at 37°C in a fluorescence reader Mix->Incubate Measure Measure fluorescence decay kinetically Incubate->Measure Calculate Calculate Area Under the Curve (AUC) and ORAC value (e.g., in Trolox equivalents) Measure->Calculate

General workflow for the ORAC assay.

Conclusion

The available data suggests that this compound possesses antioxidant activity, although it appears to be a less potent direct radical scavenger compared to its structural analog, Butein. A comprehensive evaluation of this compound's antioxidant potential requires further investigation using a broader range of standardized assays, including DPPH, FRAP, and ORAC, to allow for more direct comparison with other well-characterized natural antioxidants. Understanding the full spectrum of its antioxidant activity and its ability to modulate key cellular signaling pathways will be crucial in determining its potential as a therapeutic agent in oxidative stress-related diseases. This guide serves as a foundational resource for researchers to build upon in their exploration of this compound and other novel antioxidant compounds.

References

Confirming Target Engagement of Homobutein in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Homobutein's performance in cellular target engagement assays against established alternatives. Experimental data is presented to support the comparisons, and detailed protocols for key assays are provided.

Comparative Analysis of Target Engagement

This compound is a dual inhibitor of Histone Deacetylases (HDACs) and Nuclear Factor-kappa B (NF-κB), and also exhibits inhibitory activity against tyrosinase.[1] To effectively assess its cellular target engagement, a comparison with well-characterized inhibitors for each target class is essential. This section summarizes the available quantitative data for this compound and its alternatives.

TargetCompoundAssay TypeCell LineIC50Citation(s)
HDACs This compound Cell-free HDAC Activity Assay-190 µM[1]
VorinostatCellular HDAC Activity AssayA27800.65 µM[2]
VorinostatCellular HDAC Activity AssayHCT1160.67 µM[3]
NF-κB This compound Cell-free NF-κB Inhibition Assay-38 µM[1]
Butein (structural analog)Cellular Viability Assay (surrogate for NF-κB pathway inhibition)MDA-MB-2315.4 µM (72h)[4]
Butein (structural analog)Cellular Viability Assay (surrogate for NF-κB pathway inhibition)MDA-MB-4681.8 µM (72h)[4]
TPCA-1NF-κB Reporter AssayHEK293<1 nM[5]
Tyrosinase This compound Mushroom Tyrosinase Activity Assay (Diphenolase)-12.36 ± 2.00 µM[3]
Kojic AcidMushroom Tyrosinase Activity Assay (Diphenolase)-18.27 ± 3.42 µM[3]

Experimental Protocols

Detailed methodologies for key cellular assays are provided below to facilitate the replication and validation of target engagement studies.

Cellular Thermal Shift Assay (CETSA) for HDAC Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) to 80-90% confluency.

    • Treat cells with various concentrations of the test compound (e.g., this compound, Vorinostat) or vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Shock:

    • After treatment, heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles. For example, three cycles of freezing in liquid nitrogen followed by thawing at 25°C.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble target protein (e.g., HDAC1) at different temperatures using Western blotting or other quantitative proteomics methods. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.

NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours, pre-treat the cells with various concentrations of the test compound (e.g., this compound, TPCA-1) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

Cellular Tyrosinase Activity Assay

This assay determines the inhibitory effect of compounds on tyrosinase activity within cells, which is a key enzyme in melanin synthesis.

Protocol:

  • Cell Culture and Treatment:

    • Culture B16F10 melanoma cells in a 6-well plate until they reach 80-90% confluency.

    • Treat the cells with various concentrations of the test compound (e.g., this compound, Kojic acid) for 24-48 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing 1% Triton X-100.

    • Centrifuge the lysate at 15,000 rpm for 10 minutes to pellet the cell debris.

  • Tyrosinase Activity Measurement:

    • Determine the protein concentration of the supernatant.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Initiate the reaction by adding L-DOPA (2 mM final concentration).

    • Measure the absorbance at 475 nm every 10 minutes for 1 hour at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of dopachrome formation from the linear phase of the reaction.

    • Determine the percentage of tyrosinase inhibition for each compound concentration relative to the untreated control.

Visualizing Molecular Pathways and Workflows

Homobutein_Target_Engagement cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates This compound This compound This compound->IKK Inhibits TPCA1 TPCA-1 TPCA1->IKK Inhibits DNA DNA NFkB_active->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Promotes

Caption: NF-κB signaling pathway and points of inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Cellular Assay cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T, B16F10) Compound_Treatment 2. Compound Treatment (this compound vs. Alternatives) Cell_Culture->Compound_Treatment Assay_Execution 3. Assay Specific Steps (e.g., Heat Shock, Stimulation, Lysis) Compound_Treatment->Assay_Execution Data_Acquisition 4. Readout (e.g., Western Blot, Luminescence, Absorbance) Assay_Execution->Data_Acquisition Data_Analysis 5. Data Analysis (e.g., IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for cellular target engagement assays.

References

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